molecular formula C19H28ClN5 B1669818 Dapiprazole Hydrochloride CAS No. 72822-13-0

Dapiprazole Hydrochloride

货号: B1669818
CAS 编号: 72822-13-0
分子量: 361.9 g/mol
InChI 键: ZIODNPFQZIHCOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dapiprazole Hydrochloride is an alpha-1-adrenergic antagonist that acts by blocking alpha-adrenergic receptors in the smooth muscle of blood vessels (arteries, arterioles and veins), gastrointestinal tract, and radial smooth muscle of the iris. This prevents smooth muscle contraction and results in vasodilatation. Administered in the eye, this compound produces miosis. In the heart, it may antagonize alpha-1 adrenoreceptors in myocytes causing a mild negative inotropic effect.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for mydriasis and open-angle glaucoma.
See also: Dapiprazole (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIODNPFQZIHCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048669
Record name Dapiprazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72822-13-0
Record name Dapiprazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72822-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapiprazole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapiprazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPIPRAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9UJN1I0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dapiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole (B1669817) hydrochloride is a potent and selective alpha-1 adrenoceptor antagonist. Its primary clinical application is in ophthalmology for the reversal of iatrogenically induced mydriasis. This technical guide delineates the molecular mechanism of action of dapiprazole, focusing on its interaction with adrenergic receptors, the subsequent signaling pathways, and the physiological responses it elicits. This document provides a compilation of quantitative data on its receptor affinity, detailed experimental methodologies for its characterization, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Dapiprazole hydrochloride's mechanism of action is centered on its competitive antagonism of alpha-1 adrenergic receptors.[1][2][3][4] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine.[5]

In the eye, the iris dilator muscle is endowed with alpha-1 adrenergic receptors.[3][6] Stimulation of these receptors by adrenergic agonists leads to muscle contraction and, consequently, dilation of the pupil (mydriasis). Dapiprazole, by blocking these receptors, prevents the binding of endogenous or exogenous agonists, leading to the relaxation of the iris dilator muscle and a reduction in pupil size (miosis).[3][6][7] This action effectively reverses the effects of mydriatic agents like phenylephrine (B352888) (an alpha-1 agonist) and, to a lesser extent, tropicamide (B1683271) (a parasympatholytic).[7]

Dapiprazole demonstrates a degree of selectivity for the alpha-1 adrenoceptor subtypes. Functional studies have shown that it has a higher affinity for the α1A and α1D subtypes compared to the α1B subtype.[1]

Quantitative Data: Receptor Binding Affinity

The functional affinity of dapiprazole for the three alpha-1 adrenoceptor subtypes has been determined through functional antagonism studies. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a measure of antagonist potency.

Adrenoceptor SubtypeTissue ModelAgonist UsedpA2 ValueReference
α1A Rat Vas DeferensNorepinephrine7.93[1]
α1B Guinea-Pig SpleenNorepinephrine7.13[1]
α1D Rat AortaNorepinephrine8.26[1]

This data indicates that dapiprazole is approximately 10-fold more selective for the α1A and α1D subtypes over the α1B subtype.[1]

Signaling Pathways

As an antagonist, dapiprazole itself does not initiate intracellular signaling. Instead, it blocks the signaling cascade initiated by the binding of an agonist to the alpha-1 adrenoceptor. The canonical signaling pathway for alpha-1 adrenergic receptors involves the activation of the Gq/11 family of G proteins.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dapiprazole Dapiprazole Alpha1_Receptor α1-Adrenergic Receptor Dapiprazole->Alpha1_Receptor Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_Receptor Activates Gq_protein Gq/11 Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blocked by Dapiprazole.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of alpha-1 adrenergic antagonists like dapiprazole.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (dapiprazole) by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing α1-adrenoceptors start->prep_membranes incubate Incubate membranes with: - [³H]-Prazosin (radioligand) - Varying concentrations of Dapiprazole prep_membranes->incubate separate Separate bound and free radioligand (e.g., rapid vacuum filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data: - Plot % inhibition vs. Dapiprazole concentration - Calculate IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Tissues or cells expressing the alpha-1 adrenoceptor subtype of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.[8]

  • Incubation: The membrane preparation is incubated in the presence of a fixed concentration of a radiolabeled alpha-1 adrenoceptor antagonist (e.g., [³H]-prazosin) and a range of concentrations of unlabeled dapiprazole.[8]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[8]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

  • Data Analysis: The concentration of dapiprazole that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of dapiprazole to inhibit the functional response (e.g., intracellular calcium release) induced by an alpha-1 adrenoceptor agonist.

Calcium_Mobilization_Workflow start Start load_cells Load cells expressing α1-adrenoceptors with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2) start->load_cells pre_incubate Pre-incubate cells with varying concentrations of Dapiprazole load_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of an α1-agonist (e.g., Phenylephrine) pre_incubate->stimulate measure Measure changes in intracellular Ca²⁺ (fluorescence intensity) stimulate->measure analyze Analyze data: - Plot % inhibition of Ca²⁺ response vs. Dapiprazole concentration - Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for a Calcium Mobilization Functional Assay.

Detailed Steps:

  • Cell Culture and Dye Loading: Cells endogenously or recombinantly expressing the alpha-1 adrenoceptor subtype of interest are cultured. The cells are then loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[9]

  • Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of dapiprazole for a sufficient time to allow for receptor binding.

  • Agonist Stimulation: An alpha-1 adrenoceptor agonist (e.g., phenylephrine) is added to the cells to stimulate the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[9]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric plate reader or a fluorescence microscope.[9]

  • Data Analysis: The inhibitory effect of dapiprazole on the agonist-induced calcium response is quantified. The concentration of dapiprazole that causes 50% inhibition of the maximum agonist response (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

This compound exerts its pharmacological effects through the selective, competitive antagonism of alpha-1 adrenergic receptors, with a preference for the α1A and α1D subtypes. This blockade inhibits the Gq/11-mediated signaling cascade, preventing agonist-induced intracellular calcium mobilization and smooth muscle contraction. This well-characterized mechanism of action forms the basis of its clinical utility in reversing mydriasis in ophthalmic practice. The experimental protocols detailed herein provide a framework for the continued investigation of dapiprazole and other alpha-1 adrenoceptor modulators.

References

The Discovery and Synthesis of Dapiprazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole hydrochloride is a potent α1-adrenergic antagonist primarily used in ophthalmology to reverse iatrogenically induced mydriasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of this compound. Detailed experimental protocols for its synthesis are presented, along with a comprehensive summary of its pharmacological properties and clinical efficacy. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals working with this compound and related α-adrenergic antagonists.

Introduction

Dapiprazole is an alpha-adrenergic blocking agent that has found a niche in ophthalmic practice.[1][2] It is specifically indicated for the treatment of mydriasis (dilation of the pupil) induced by adrenergic or parasympatholytic agents used during eye examinations.[3] By blocking the α1-adrenergic receptors on the dilator muscle of the iris, Dapiprazole induces miosis (pupil constriction) without significantly affecting the ciliary muscle, thus avoiding changes in the anterior chamber depth or lens thickness.[1][2] The hydrochloride salt of Dapiprazole is the form used in pharmaceutical preparations.

Discovery and Development

Dapiprazole was first approved on December 31, 1990.[4] Its development was driven by the need for a safe and effective agent to rapidly reverse diagnostic mydriasis, thereby reducing the photophobia and blurred vision experienced by patients following ophthalmic examinations. The U.S. trade name for Dapiprazole is Rev-Eyes.[2][5]

Mechanism of Action: α1-Adrenergic Receptor Antagonism

Dapiprazole's pharmacological effect is mediated through its competitive antagonism of α1-adrenergic receptors. These receptors are located on the iris dilator muscle, which is responsible for increasing pupil size.

Signaling Pathway

The binding of an adrenergic agonist, such as norepinephrine (B1679862) or phenylephrine, to α1-adrenergic receptors on the iris dilator muscle initiates a signaling cascade that leads to muscle contraction and subsequent mydriasis. Dapiprazole blocks this pathway, leading to muscle relaxation and miosis.

G cluster_agonist Agonist-Induced Mydriasis cluster_antagonist Dapiprazole-Induced Miosis Adrenergic Agonist (e.g., Phenylephrine) Adrenergic Agonist (e.g., Phenylephrine) α1-Adrenergic Receptor α1-Adrenergic Receptor Adrenergic Agonist (e.g., Phenylephrine)->α1-Adrenergic Receptor Binds to Gq Protein Activation Gq Protein Activation α1-Adrenergic Receptor->Gq Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq Protein Activation->Phospholipase C (PLC) Activation PIP2 -> IP3 + DAG PIP2 -> IP3 + DAG Phospholipase C (PLC) Activation->PIP2 -> IP3 + DAG Increased Intracellular Ca2+ Increased Intracellular Ca2+ PIP2 -> IP3 + DAG->Increased Intracellular Ca2+ Iris Dilator Muscle Contraction Iris Dilator Muscle Contraction Increased Intracellular Ca2+->Iris Dilator Muscle Contraction Mydriasis (Pupil Dilation) Mydriasis (Pupil Dilation) Iris Dilator Muscle Contraction->Mydriasis (Pupil Dilation) Dapiprazole Dapiprazole α1-Adrenergic Receptor_ant α1-Adrenergic Receptor Dapiprazole->α1-Adrenergic Receptor_ant Blocks Iris Dilator Muscle Relaxation Iris Dilator Muscle Relaxation Miosis (Pupil Constriction) Miosis (Pupil Constriction) Iris Dilator Muscle Relaxation->Miosis (Pupil Constriction)

Caption: Signaling pathway of α1-adrenergic receptor activation and Dapiprazole antagonism.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route based on established methods.

Synthetic Scheme

G 2-Chloropyridine (B119429) 2-Chloropyridine 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one 2-Chloropyridine->1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Semicarbazide (B1199961) HCl Semicarbazide HCl Semicarbazide HCl->1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Dapiprazole (free base) Dapiprazole (free base) 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one->Dapiprazole (free base) 1-(o-Tolyl)piperazine 1-(o-Tolyl)piperazine 3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one 3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one 1-(o-Tolyl)piperazine->3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one 3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one->Dapiprazole (free base) This compound This compound Dapiprazole (free base)->this compound HCl HCl HCl->this compound

Caption: A possible synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

  • Reagents: 2-Chloropyridine, Semicarbazide hydrochloride, 2-Ethoxyethanol (B86334), Concentrated sulfuric acid.

  • Procedure: A mixture of 2-chloropyridine (0.44 mole) and semicarbazide hydrochloride (0.88 mole) in 2-ethoxyethanol (150 ml) is heated to reflux. A solution of concentrated sulfuric acid (1 ml) in 2-ethoxyethanol (5 ml) is added. The resulting solution is refluxed for 18 hours. After cooling to approximately 60°C, water (150 ml) is added. The mixture is stirred, cooled to 0°C, and maintained at this temperature for 30 minutes. The solid product is collected by filtration, washed with water, and dried under reduced pressure.

  • Yield: Approximately 59%.

Step 2: Synthesis of 3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one

  • Reagents: 1-(o-Tolyl)piperazine, 3-Chloropropionyl chloride, a suitable base (e.g., triethylamine), and an inert solvent (e.g., dichloromethane).

  • Procedure: To a cooled (0°C) solution of 1-(o-tolyl)piperazine and triethylamine (B128534) in dichloromethane, 3-chloropropionyl chloride is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 3: Synthesis of Dapiprazole (free base)

  • Reagents: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 3-Chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one, a strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure: To a suspension of sodium hydride in DMF, a solution of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in DMF is added dropwise at 0°C. The mixture is stirred until the evolution of hydrogen ceases. A solution of 3-chloro-1-(4-(o-tolyl)piperazin-1-yl)propan-1-one in DMF is then added, and the reaction mixture is heated. After the reaction is complete (monitored by TLC), the mixture is cooled, poured into ice water, and the precipitated product is collected by filtration.

Step 4: Synthesis of this compound

  • Reagents: Dapiprazole (free base), Hydrochloric acid (in a suitable solvent like ethanol (B145695) or isopropanol).

  • Procedure: Dapiprazole free base is dissolved in a suitable solvent (e.g., ethanol). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.

Quantitative Data

ParameterValueReference
Chemical Formula C19H27N5·HCl[6]
Molecular Weight 361.93 g/mol [6]
Appearance White, lyophilized powder[7]
Solubility Soluble in water[7]
Melting Point 192-193°C[8]
Clinical Efficacy in Mydriasis Reversal
Study ParameterDapiprazolePlacebo
Mean Pupillary Recovery Time Significantly less than placebo-
Return of Comfortable Reading Ability Approximately 43 minutes66 minutes

Conclusion

This compound is a well-established α1-adrenergic antagonist with a clear mechanism of action and a defined synthetic pathway. Its clinical utility in reversing diagnostic mydriasis has been demonstrated, providing a valuable tool for ophthalmologists. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental pharmacology to its chemical synthesis, to aid researchers and professionals in the field. Further research may focus on the development of novel α1-adrenergic antagonists with improved pharmacokinetic profiles or expanded therapeutic applications.

References

Dapiprazole as an Alpha-1 Adrenergic Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapiprazole (B1669817) is a potent and selective alpha-1 adrenergic antagonist utilized primarily in ophthalmology for the reversal of iatrogenically induced mydriasis.[1] This technical guide provides an in-depth overview of the core pharmacology of dapiprazole, including its chemical properties, mechanism of action, receptor subtype selectivity, and pharmacokinetic profile. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development efforts in this area.

Chemical and Physical Properties

Dapiprazole hydrochloride is a sterile, white, lyophilized powder that is soluble in water.[2] The chemical and physical properties of dapiprazole and its hydrochloride salt are summarized in the table below.

PropertyValueSource
Dapiprazole
Molecular FormulaC₁₉H₂₇N₅[3]
Molecular Weight325.5 g/mol [3]
IUPAC Name3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyridine[3]
LogP2.3[3]
Solubility0.751 g/L[3]
This compound
Molecular FormulaC₁₉H₂₈ClN₅[4]
Molecular Weight361.9 g/mol [4]
AppearanceWhite Crystal Powder
pH (0.5% solution)~6.6[2]
Osmolarity (0.5% solution)~415 mOsm[2]

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Dapiprazole functions as a competitive antagonist at alpha-1 adrenergic receptors.[1] In the eye, it specifically blocks the alpha-1 adrenergic receptors on the dilator muscle of the iris.[2][3] This inhibition prevents the binding of adrenergic agonists like norepinephrine (B1679862), leading to relaxation of the dilator muscle and subsequent pupillary constriction (miosis).[3] Dapiprazole does not exert any significant effect on the ciliary muscle, and therefore does not induce changes in the anterior chamber depth or the thickness of the lens.[2][3]

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq family of G proteins.[5][6] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[5][6] The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.[5][6] Dapiprazole competitively blocks the initial step of this cascade by preventing agonist binding to the receptor.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates Dapiprazole Dapiprazole Dapiprazole->Alpha1_AR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway

Receptor Subtype Selectivity

Dapiprazole exhibits selectivity for the different subtypes of the alpha-1 adrenergic receptor. Functional studies have determined its antagonist affinity (pA₂) at α1A, α1B, and α1D adrenoceptors.

Receptor SubtypeTissue ModelpA₂ ValueReference
α1A Rat Vas Deferens7.93[7]
α1B Guinea-pig Spleen7.13[7]
α1D Rat Aorta8.26[7]

These data indicate that dapiprazole is moderately selective for the α1A and α1D subtypes over the α1B subtype.[7]

Pharmacokinetics

Following topical ocular administration, dapiprazole is absorbed through the cornea and reaches high concentrations in ocular tissues.[3] Systemic absorption is negligible, with very low plasma concentrations observed.[3]

Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC for topical dapiprazole in humans are not extensively reported in the readily available literature.

Experimental Protocols

Functional Antagonism Assay (pA₂ Determination)

The following is a representative protocol for determining the pA₂ value of dapiprazole at α1-adrenergic receptors in isolated tissue, based on standard pharmacological methods.

pA2_Workflow cluster_prep Tissue Preparation cluster_agonist_crc Agonist Concentration-Response cluster_antagonist_incubation Antagonist Incubation cluster_agonist_crc_antagonist Agonist CRC in Presence of Antagonist cluster_analysis Data Analysis Tissue_Isolation Isolate tissue (e.g., rat vas deferens) Tissue_Mounting Mount tissue in organ bath with Krebs-Henseleit solution Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate tissue under tension Tissue_Mounting->Equilibration Agonist_CRC Generate cumulative concentration-response curve (CRC) to norepinephrine Equilibration->Agonist_CRC Washout Wash tissue Agonist_CRC->Washout Dapiprazole_Incubation Incubate with a fixed concentration of dapiprazole Washout->Dapiprazole_Incubation Agonist_CRC_Dapiprazole Generate second agonist CRC in the presence of dapiprazole Dapiprazole_Incubation->Agonist_CRC_Dapiprazole Schild_Plot Construct Schild plot: log(dose ratio - 1) vs. -log[Dapiprazole] Agonist_CRC_Dapiprazole->Schild_Plot Repeat with multiple dapiprazole concentrations pA2_Determination Determine pA₂ from the x-intercept Schild_Plot->pA2_Determination

Figure 2: Workflow for pA₂ Determination

Detailed Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the vasa deferentia are dissected and cleaned of surrounding connective tissue.

    • Tissues are mounted in a 10 mL organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

    • Tissues are equilibrated under a resting tension of 1 g for 60 minutes, with the bathing solution changed every 15 minutes.

  • Concentration-Response Curves:

    • A cumulative concentration-response curve to norepinephrine (e.g., 10⁻⁹ to 10⁻⁴ M) is obtained.

    • The tissue is then washed repeatedly for 60 minutes.

    • The tissue is incubated with a specific concentration of dapiprazole (e.g., 10⁻⁸ M) for 30 minutes.

    • A second norepinephrine concentration-response curve is then generated in the presence of dapiprazole.

    • This process is repeated on different tissue preparations with varying concentrations of dapiprazole.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each concentration of dapiprazole as the ratio of the EC₅₀ of norepinephrine in the presence of dapiprazole to the EC₅₀ in the absence of dapiprazole.

    • A Schild plot is constructed by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of dapiprazole (-log[Dapiprazole]) on the x-axis.

    • The pA₂ value is determined as the x-intercept of the linear regression line. A slope not significantly different from unity is indicative of competitive antagonism.

Clinical Trial for Mydriasis Reversal

The following is a representative protocol for a clinical trial evaluating the efficacy of dapiprazole in reversing pharmacologically induced mydriasis.

Mydriasis_Trial_Workflow cluster_screening Subject Screening & Baseline cluster_mydriasis_induction Mydriasis Induction cluster_treatment Treatment Administration cluster_followup Follow-up Assessments cluster_analysis Data Analysis Inclusion_Exclusion Screen subjects based on inclusion/exclusion criteria Baseline_Measurements Baseline measurements: Pupil diameter, accommodation, visual acuity Inclusion_Exclusion->Baseline_Measurements Mydriatic_Instillation Instill mydriatic agents (e.g., phenylephrine (B352888) and/or tropicamide) Baseline_Measurements->Mydriatic_Instillation Mydriasis_Confirmation Confirm mydriasis after specified time Mydriatic_Instillation->Mydriasis_Confirmation Randomization Randomize subjects to receive dapiprazole or placebo Mydriasis_Confirmation->Randomization Drug_Instillation Instill study drug (dapiprazole or placebo) Randomization->Drug_Instillation Post_Instillation_Measurements Measure pupil diameter, accommodation, and visual acuity at predefined time points Drug_Instillation->Post_Instillation_Measurements Statistical_Analysis Compare changes from baseline between treatment groups Post_Instillation_Measurements->Statistical_Analysis

Figure 3: Clinical Trial Workflow for Mydriasis Reversal

Detailed Methodology:

  • Study Design: A double-masked, placebo-controlled, randomized clinical trial.

  • Subject Population: Healthy adult volunteers with no history of ocular pathology.

  • Procedure:

    • Baseline Measurements: Baseline pupil diameter is measured in a standardized, dimly lit room using a pupillometer. Baseline accommodative amplitude and visual acuity are also assessed.

    • Mydriasis Induction: One drop of a mydriatic agent (e.g., 2.5% phenylephrine and/or 0.5% tropicamide) is instilled in each eye.

    • Confirmation of Mydriasis: Pupil diameter is measured 30 minutes post-instillation to confirm mydriasis.

    • Randomization and Treatment: Subjects are randomized to receive either 0.5% dapiprazole ophthalmic solution or a placebo (vehicle) in one or both eyes.

    • Post-Treatment Assessments: Pupil diameter, accommodative amplitude, and visual acuity are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-treatment.

  • Data Analysis: The primary endpoint is the change in pupil diameter from the post-mydriatic baseline. Secondary endpoints include changes in accommodative amplitude and visual acuity. Statistical analysis, such as an analysis of variance (ANOVA) or t-tests, is used to compare the effects of dapiprazole versus placebo.

Clinical Efficacy in Mydriasis Reversal

Clinical studies have demonstrated the efficacy of dapiprazole in reversing mydriasis induced by both adrenergic and parasympatholytic agents.[8][9][10]

ParameterMydriatic Agent(s)Dapiprazole EffectReference
Pupil Diameter Phenylephrine 2.5% or 10%Effective reversal of mydriasis[8]
Tropicamide 0.5%Partially effective in reversing mydriasis[8]
Phenylephrine 2.5% + Tropicamide 0.5%Partially effective in reversing mydriasis[8]
Tropicamide 1% + Phenylephrine 2.5%Significant decrease in pupil size compared to control[10]
Accommodation Tropicamide 0.5%Accelerates the return of accommodation[2]

Conclusion

Dapiprazole is a well-characterized alpha-1 adrenergic antagonist with a clear mechanism of action and established clinical utility in ophthalmology. Its selectivity for α1A and α1D adrenoceptor subtypes and its localized ocular effects with minimal systemic absorption make it a valuable tool for reversing pharmacologically induced mydriasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working with this compound. Further investigation into its potential applications and a more detailed characterization of its pharmacokinetic profile in diverse populations would be of continued interest to the scientific community.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Dapiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Dapiprazole Hydrochloride. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

This compound is chemically known as 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridine hydrochloride[2][3]. It is the hydrochloride salt of Dapiprazole, an alpha-adrenergic blocking agent[4][5].

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 72822-13-0[2][3][][7]
Molecular Formula C₁₉H₂₈ClN₅[2][3][7]
InChI InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H[3][8]
InChI Key ZIODNPFQZIHCOE-UHFFFAOYSA-N[3]
SMILES CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl[3][]
Synonyms Dapiprazole HCl, Rev-Eyes, Glamidolo, Reversil[2][3]

Physicochemical Properties

This compound is a sterile, white to beige, lyophilized powder that is soluble in water[4][5][9]. Its physicochemical properties are critical for its formulation and delivery, particularly in ophthalmic solutions.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 361.9 g/mol [2][3]
Melting Point 192-193°C[]
logP 2.42[10][11]
pKa (Strongest Basic) 7.64[10]
Appearance White to beige powder[5][9]
Water Solubility Soluble, 30 mg/mL[5][9][12]
DMSO Solubility 20-21 mg/mL[13]
PBS (pH 7.2) Solubility 50 mg/mL[1]
pH (0.5% solution) Approximately 6.6[5][9]
Osmolarity (0.5% solution) Approximately 415 mOsm[5][9]

Pharmacological Profile

Mechanism of Action: this compound is a potent and selective alpha-1 adrenoceptor antagonist[1]. It functions by blocking alpha-adrenergic receptors in smooth muscle[2][3]. In ophthalmic applications, it produces miosis (pupil constriction) by affecting the dilator muscle of the iris[9][10]. It does not have significant activity on ciliary muscle contraction[9][10].

Pharmacological Class: Adrenergic alpha-Antagonist, Antipsychotic Agent[2].

Indication: It is primarily used in ophthalmology for the treatment of iatrogenically induced mydriasis (pupil dilation) caused by adrenergic or parasympatholytic agents[9][10].

Signaling Pathway

As an alpha-1 adrenergic antagonist, this compound inhibits the signaling cascade initiated by the activation of α1-adrenergic receptors. This pathway is crucial in various physiological processes, including smooth muscle contraction.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dapiprazole Dapiprazole HCl Alpha1_Receptor α1-Adrenergic Receptor Dapiprazole->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Ca_ER->Cellular_Response Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Dapiprazole HCl.

Experimental Protocols

Stability-Indicating RP-HPLC Method for Purity Assessment

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is utilized for the determination of this compound and its process-related and degradation impurities[4][14][15].

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: Atlantis dC18 column (150 mm x 4.6 mm, 5µm particle size) or equivalent[15].

  • Mobile Phase: A suitable mixture of a buffer solution and an organic solvent, delivered isocratically. The exact composition should be optimized for adequate separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Sample Preparation:

    • Prepare a standard stock solution of this compound (e.g., 500 µg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase[4].

    • Prepare the sample solution by dissolving the bulk drug or formulation in the mobile phase to a similar concentration.

  • Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness[4][14][15]. For instance, LOD and LOQ for Dapiprazole were reported to be 0.5 μg/mL and 1.6 μg/mL, respectively, in one study[16].

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies are performed on this compound under various stress conditions[4].

  • Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature.

  • Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug is subjected to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: The drug is exposed to dry heat.

  • Photolytic Degradation: The drug is exposed to UV and visible light.

The resulting solutions are then analyzed by the validated HPLC method to separate the parent drug from any degradation products[4].

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be employed for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms[16].

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which the drug is soluble and stable, such as methanol (B129727) or a mixture of 0.1 M HCl and methanol[17].

  • Procedure:

    • A standard stock solution of known concentration is prepared.

    • Serial dilutions are made to prepare working standard solutions of different concentrations.

    • The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax).

    • A calibration curve of absorbance versus concentration is plotted.

    • The concentration of the sample solution is determined from the calibration curve.

  • Method Development: The method should be developed and validated for parameters such as linearity, accuracy, and precision[18].

References

Dapiprazole Hydrochloride: A Technical Guide for Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole (B1669817) hydrochloride is a potent and selective alpha-1 adrenoceptor antagonist with significant applications in ophthalmic research and clinical practice.[1] Its primary utility lies in its ability to safely and effectively reverse iatrogenically induced mydriasis, making it a valuable tool in ophthalmological examinations.[2] This technical guide provides an in-depth overview of Dapiprazole Hydrochloride, encompassing its chemical and physical properties, mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of preclinical and clinical data are presented in tabular format for ease of comparison. Furthermore, this guide outlines key experimental protocols for evaluating its activity and provides visualizations of its signaling pathway and experimental workflows to aid researchers in their study design and execution.

Introduction

This compound is a synthetic compound that acts as a competitive antagonist at alpha-1 adrenergic receptors.[1] In the context of ophthalmology, it is primarily used as a 0.5% topical ophthalmic solution to reverse the mydriatic effects of sympathomimetic agents like phenylephrine (B352888) and, to a lesser extent, parasympatholytic agents like tropicamide.[2] By blocking the alpha-1 adrenoceptors on the iris dilator muscle, Dapiprazole induces miosis (pupil constriction), thereby aiding in the restoration of normal pupillary function and visual acuity following diagnostic eye examinations.[3]

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble powder.[4] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 5,6,7,8-tetrahydro-3-[2-(4-o-tolyl-1-piperazinyl)ethyl]-s-triazolo[4,3-a]pyridine hydrochloride[4]
Molecular Formula C₁₉H₂₇N₅·HCl[4]
Molecular Weight 361.93 g/mol [4]
CAS Number 72822-13-0[5]
Physical State White, lyophilized powder[4]
Solubility Soluble in water[4]

Mechanism of Action

This compound exerts its pharmacological effect by selectively blocking alpha-1 adrenergic receptors.[1] In the eye, these receptors are predominantly located on the iris dilator muscle.[3]

Signaling Pathway

Activation of alpha-1 adrenergic receptors by agonists such as norepinephrine (B1679862) (released from sympathetic nerves) or sympathomimetic drugs like phenylephrine triggers a signaling cascade that leads to mydriasis (pupil dilation). This pathway is initiated by the coupling of the agonist-bound receptor to a Gq protein, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C. The resulting increase in intracellular calcium leads to the contraction of the iris dilator muscle and, consequently, pupil dilation.

Dapiprazole, as a competitive antagonist, binds to the alpha-1 adrenoceptors on the iris dilator muscle, preventing the binding of adrenergic agonists and thereby inhibiting this signaling cascade. This leads to the relaxation of the dilator muscle and allows the sphincter muscle (under parasympathetic control) to constrict the pupil, resulting in miosis.

Figure 1: Signaling pathway of alpha-1 adrenergic receptor antagonism by Dapiprazole HCl.

Pharmacological Data

ParameterReceptor SubtypeTissuepA₂ ValueReference
Functional Affinity Alpha-1ARat Vas Deferens7.93[3]
Alpha-1BGuinea-Pig Spleen7.13[3]
Alpha-1DRat Aorta8.26[3]

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Ocular Pharmacokinetics

Following topical administration, this compound penetrates the cornea and reaches high concentrations in ocular tissues, particularly the iris and ciliary body.[6] Systemic absorption is negligible, minimizing the risk of systemic side effects.[6] Detailed pharmacokinetic parameters such as the concentration-time profile in the aqueous humor are not extensively documented in publicly available literature.

Clinical Efficacy

Clinical studies have consistently demonstrated the efficacy of this compound 0.5% ophthalmic solution in reversing mydriasis induced by phenylephrine and tropicamide.

Study ParameterMydriatic Agent(s)Dapiprazole RegimenKey FindingsReference
Pupil Diameter Reduction Phenylephrine 2.5% & Tropicamide 0.5%1 drop, 1+1 drops, 2+2 dropsAll regimens were equally effective in reducing pupil diameter. A single drop was as effective as multiple drops with fewer side effects.[7]
Time to Miosis Phenylephrine & Tropicamide2 drops, repeated after 5 minsSignificant reduction in pupil size compared to placebo.[8]
Pupil Diameter Change Not specified5 mg/mL solutionMedian reduction in pupil width of 0.9 mm after 20 minutes under scotopic conditions.[8]
Intraocular Application Phenylephrine 10% & Tropicamide 0.5%0.2 ml of 0.005% to 0.05%Dose-related miotic effect. At 0.05%, pupil diameter was reduced from 8.7 mm to 5.6 mm.[9]

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse reactions are transient and localized to the eye.

Adverse ReactionIncidence
Conjunctival Injection (Redness) >80%
Burning or Stinging upon Instillation ~50%
Ptosis (Drooping Eyelid) 10-40%
Lid Erythema and Edema 10-40%
Chemosis (Conjunctival Swelling) 10-40%
Itching 10-40%
Punctate Keratitis 10-40%
Corneal Edema 10-40%
Browache and Headache 10-40%

Experimental Protocols

The following sections outline generalized protocols for preclinical and clinical evaluation of this compound, based on methodologies described in the scientific literature.

Preclinical Evaluation: Isolated Rabbit Iris Dilator Muscle Contraction Assay

This in vitro assay assesses the antagonistic effect of Dapiprazole on agonist-induced muscle contraction.

Figure 2: Workflow for an isolated rabbit iris dilator muscle contraction assay.

Methodology:

  • Tissue Preparation: Humanely euthanize a rabbit and enucleate the eyes. Dissect the iris and prepare radial strips of the dilator muscle under a dissecting microscope.[10]

  • Mounting: Mount the muscle strips vertically in an organ bath containing oxygenated Krebs solution at 37°C.[10]

  • Equilibration: Allow the tissue to equilibrate for a set period under a specific resting tension.

  • Control Response: Elicit a contractile response by adding a known concentration of an alpha-1 adrenergic agonist (e.g., phenylephrine) to the bath.

  • Washout: Thoroughly wash the tissue with fresh Krebs solution to return to baseline tension.

  • Dapiprazole Incubation: Add this compound at a specific concentration to the bath and allow it to incubate for a predetermined time.

  • Agonist Challenge: While in the presence of Dapiprazole, re-introduce the same concentration of the alpha-1 agonist.

  • Measurement: Record the isometric contraction force using a force transducer.

  • Data Analysis: Repeat steps 5-8 with a range of Dapiprazole concentrations to generate a concentration-response curve and calculate the pA₂ or IC₅₀ value.

Clinical Evaluation: Reversal of Mydriasis Trial

This protocol outlines a typical double-masked, placebo-controlled clinical trial to evaluate the efficacy of Dapiprazole in human subjects.

Figure 3: Workflow for a clinical trial on the reversal of mydriasis.

Methodology:

  • Subject Recruitment: Enroll a cohort of healthy volunteers with no pre-existing ocular conditions.

  • Baseline Measurements: Measure baseline pupil diameter in both eyes under standardized lighting conditions using a pupillometer.

  • Induction of Mydriasis: Administer a standard mydriatic agent (e.g., 2.5% phenylephrine and/or 1% tropicamide) to both eyes of each subject.

  • Confirmation of Mydriasis: Confirm that a stable and adequate level of mydriasis has been achieved.

  • Randomization and Blinding: Randomly assign subjects to receive either this compound 0.5% ophthalmic solution or a placebo (vehicle) in a double-masked fashion.

  • Drug Administration: Instill the assigned study medication into one or both eyes according to the study protocol (e.g., two drops, followed by two more drops after 5 minutes).[8]

  • Pupil Diameter Monitoring: Measure pupil diameter at regular intervals (e.g., 15, 30, 60, 120, and 180 minutes) post-instillation.

  • Safety Assessment: Monitor and record any local or systemic adverse events throughout the study.

  • Data Analysis: Compare the change in pupil diameter from the mydriatic state and the time to return to baseline pupil size between the Dapiprazole and placebo groups.

Formulation Details

This compound 0.5% ophthalmic solution is typically supplied as a sterile, lyophilized powder that is reconstituted prior to use.[4]

IngredientPurpose
This compound Active Pharmaceutical Ingredient
Mannitol Bulking agent, tonicity adjuster
Sodium Chloride Tonicity adjuster
Hydroxypropyl Methylcellulose Viscosity-enhancing agent
Edetate Sodium Chelating agent
Sodium Phosphate (Dibasic & Monobasic) Buffering agents (to maintain pH ~6.6)
Benzalkonium Chloride Preservative
Water for Injection Solvent

Conclusion

This compound is a well-characterized alpha-1 adrenergic antagonist with a clear mechanism of action and a favorable safety profile for ophthalmic use. Its primary application in reversing pharmacologically induced mydriasis is supported by robust clinical evidence. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering key data, experimental protocols, and visual aids to facilitate further investigation and application of this important ophthalmic agent. Future research may focus on exploring its potential in other ocular conditions and further elucidating its pharmacokinetic profile within the various compartments of the eye.

References

Investigational Uses of Dapiprazole Beyond Mydriasis Reversal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapiprazole (B1669817), a potent alpha-1 adrenergic antagonist, is clinically established for the reversal of iatrogenically induced mydriasis. Its mechanism of action, centered on the blockade of alpha-1 adrenergic receptors in the iris dilator muscle, has prompted investigation into its therapeutic potential for other ophthalmological conditions. This technical guide provides an in-depth review of the current, albeit limited, investigational uses of Dapiprazole beyond mydriasis reversal, with a primary focus on its application in pigmentary glaucoma. Furthermore, this guide explores the potential, yet unproven, roles of Dapiprazole in neuroprotection and the management of ischemic optic neuropathy by examining the therapeutic effects of other alpha-1 adrenergic antagonists in these domains. Detailed experimental protocols from key studies are provided, alongside quantitative data summaries and conceptual diagrams to elucidate underlying mechanisms and experimental workflows.

Introduction: The Pharmacology of Dapiprazole

Dapiprazole hydrochloride is a selective alpha-1 adrenergic receptor antagonist.[1] Its primary pharmacological action in the eye is the induction of miosis (pupillary constriction) by inhibiting the alpha-1 receptors on the iris dilator muscle.[1] This action counteracts the mydriatic (pupil-dilating) effects of both adrenergic agonists (e.g., phenylephrine) and, to a lesser extent, parasympatholytic agents (e.g., tropicamide).[1] While its efficacy in mydriasis reversal is well-documented, the broader therapeutic implications of alpha-1 adrenoceptor blockade in the eye remain an area of active, though not extensive, research. This guide synthesizes the available preclinical and clinical evidence for the investigational applications of Dapiprazole.

Dapiprazole in the Management of Pigmentary Glaucoma and Pigmentary Dispersion Syndrome

The most significant investigational use of Dapiprazole to date has been in the context of pigmentary glaucoma (PG) and its precursor, pigmentary dispersion syndrome (PDS). PG is a form of secondary open-angle glaucoma characterized by the deposition of pigment from the posterior iris surface onto the trabecular meshwork, leading to increased intraocular pressure (IOP).

Mechanism of Action in Pigmentary Glaucoma

In PG, it is hypothesized that the concave configuration of the peripheral iris leads to mechanical rubbing against the lens zonules, causing the release of pigment granules. These granules are then carried by the aqueous humor to the trabecular meshwork, obstructing outflow and elevating IOP. Dapiprazole-induced miosis is thought to flatten the iris configuration, reducing iridozonular contact and subsequent pigment dispersion.[1] This "iridoplegia" is proposed to be the primary mechanism by which Dapiprazole may offer therapeutic benefit in the long-term management of these conditions.[1]

cluster_0 Pathophysiology of Pigmentary Glaucoma cluster_1 Therapeutic Intervention with Dapiprazole A Concave Iris Configuration B Iridozonular Contact A->B C Pigment Dispersion from Posterior Iris B->C D Pigment Deposition in Trabecular Meshwork C->D E Obstructed Aqueous Humor Outflow D->E F Increased Intraocular Pressure (IOP) E->F G Dapiprazole (Alpha-1 Antagonist) H Miosis (Pupil Constriction) G->H I Flattening of Iris Profile H->I J Reduced Iridozonular Contact I->J K Decreased Pigment Dispersion J->K L Improved Aqueous Humor Outflow K->L M Normalization of IOP L->M

Proposed Mechanism of Dapiprazole in Pigmentary Glaucoma
Clinical Investigations and Data

Clinical studies, primarily led by Mastropasqua and colleagues, have explored the efficacy of Dapiprazole in PG and PDS.

A key clinical trial investigated the long-term effects of Dapiprazole as an adjunctive therapy in patients with pigmentary glaucoma.[1]

Table 1: Effect of Adjunctive Dapiprazole on Aqueous Humor Dynamics in Pigmentary Glaucoma (36-Month Follow-Up) [1]

ParameterBaseline (Mean ± SD)36 Months with Dapiprazole (Mean ± SD)p-value
Total Outflow Facility (C) (µL/min/mmHg)0.17 ± 0.040.22 ± 0.070.010
Po/C Ratio (Q)113.39 ± 31.0289.22 ± 51.660.036

Data from Mastropasqua et al. (1996)

Exercise can induce pigment release and transient IOP spikes in individuals with PDS. A study evaluated the prophylactic use of Dapiprazole in this context.[2]

Table 2: Effect of Dapiprazole Pre-treatment on Exercise-Induced IOP Changes in Pigmentary Dispersion Syndrome [2]

ConditionIOP (mmHg) (Mean ± SD)Tonography (C value) (Mean ± SD)
Post-Exercise (No Treatment)30.33 ± 8.730.09 ± 0.04
Post-Exercise (Dapiprazole Pre-treatment)23.33 ± 3.440.14 ± 0.03

Data from Mastropasqua et al. (1996)

Experimental Protocols
  • Patient Population: 16 patients with pigmentary glaucoma were enrolled.

  • Treatment Regimen: Patients received Dapiprazole 0.5% eye drops three times daily as an adjunctive therapy to their existing treatment of Timolol 0.5% twice daily.

  • Control Group: 16 age- and sex-matched patients with pigmentary glaucoma treated with Timolol 0.5% alone.

  • Data Collection: Computerized tonography was performed at baseline and at 3, 12, and 36 months post-initiation of Dapiprazole treatment.

  • Endpoints: The primary endpoints were the change in total outflow facility (C) and the Po/C ratio (Q).

  • Subject Population: Three young, myopic male patients with diagnosed pigmentary dispersion syndrome.

  • Exercise Protocol: Subjects performed 30 minutes of jogging on a computerized treadmill with telemetric heartbeat monitoring to maintain a constant pulse rate.

  • Baseline Measurement: Computerized tonography and IOP measurements were taken 10 minutes after the initial exercise session.

  • Washout Period: A one-month washout period was observed.

  • Intervention: The same exercise protocol was repeated after pre-treatment with Dapiprazole 0.5% eye drops (one drop administered 30, 20, and 10 minutes prior to exercise).

  • Post-Intervention Measurement: IOP and computerized tonography were measured again 10 minutes after the exercise session with Dapiprazole pre-treatment.

cluster_0 Experimental Workflow: Exercise-Induced IOP Study A Patient Recruitment (PDS) B Baseline Exercise (30 min jogging) A->B C Post-Exercise Measurement 1 (IOP, Tonography) B->C D 1-Month Washout C->D E Dapiprazole Pre-treatment (0.5% drops x3) D->E F Repeat Exercise Protocol E->F G Post-Exercise Measurement 2 (IOP, Tonography) F->G H Data Analysis and Comparison G->H

Workflow for Dapiprazole in Exercise-Induced IOP Spikes

Potential Neuroprotective Role of Alpha-1 Adrenergic Antagonists

While there is a lack of direct studies on Dapiprazole for neuroprotection, research into other alpha-1 antagonists, such as Bunazosin, suggests a potential therapeutic avenue for conditions involving retinal ganglion cell (RGC) death, like glaucoma and ischemic optic neuropathy.

Proposed Neuroprotective Mechanisms

The neuroprotective effects of alpha-1 adrenergic antagonists are thought to be multifactorial and may include:

  • Increased Ocular Blood Flow: Blockade of alpha-1 receptors on vascular smooth muscle can lead to vasodilation, potentially improving blood flow to the optic nerve head and retina.

  • Direct Neuroprotective Effects: Some studies suggest that alpha-1 antagonists may have direct protective effects on RGCs, independent of their effects on IOP or blood flow. The precise signaling pathways for this are still under investigation but may involve modulation of apoptotic pathways.

cluster_0 Potential Neuroprotective Pathways of Alpha-1 Antagonists A Alpha-1 Adrenergic Antagonist (e.g., Dapiprazole, Bunazosin) B Blockade of Alpha-1 Receptors on Ocular Vasculature A->B E Blockade of Alpha-1 Receptors on Retinal Ganglion Cells (Hypothesized) A->E C Vasodilation B->C D Increased Blood Flow to Optic Nerve Head & Retina C->D H Enhanced Retinal Ganglion Cell Survival D->H F Modulation of Intracellular Signaling Cascades E->F G Inhibition of Apoptotic Pathways F->G G->H

References

An In-depth Technical Guide to Dapiprazole's Interaction with Alpha-1 Adrenoceptor Subtypes A, B, and D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of dapiprazole (B1669817) on the alpha-1 adrenoceptor subtypes α1A, α1B, and α1D. Dapiprazole, an alpha-1 adrenergic antagonist, is primarily recognized for its clinical use in ophthalmology to reverse mydriasis.[1] This document delves into the specifics of its binding and functional activity at each of these receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Analysis of Dapiprazole's Affinity

The functional affinity of dapiprazole for the alpha-1 adrenoceptor subtypes has been determined through functional antagonism studies, with the results expressed as pA2 values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response, providing a measure of the antagonist's potency.

Functional antagonism studies have revealed that dapiprazole exhibits a degree of selectivity for the α1A and α1D adrenoceptor subtypes over the α1B subtype.[2] The functional affinities of dapiprazole, determined in functional experiments, show a higher affinity for both rat vas deferens α1A-adrenoceptors and rat aortic α1D-adrenoceptors, with a lower affinity observed at guinea-pig splenic α1B-adrenoceptors.[2] Specifically, in these functional assays, dapiprazole demonstrated an approximately 10-fold selectivity for the A and D subtypes over the B subtype.[2]

Adrenoceptor SubtypeTissue/System UsedAgonistDapiprazole pA2 ValueReference
Alpha-1A Rat Vas DeferensNorepinephrine (B1679862)7.93[2]
Alpha-1B Guinea-pig SpleenNorepinephrine7.13[2]
Alpha-1D Rat AortaNorepinephrine8.26[2]

Table 1: Functional Affinity (pA2) of Dapiprazole at Alpha-1 Adrenoceptor Subtypes

As of the latest available data, specific Ki or IC50 values for dapiprazole from radioligand binding assays for the individual alpha-1A, alpha-1B, and alpha-1D adrenoceptor subtypes have not been prominently reported in the scientific literature.

Experimental Protocols

The determination of dapiprazole's functional affinity (pA2 values) at the alpha-1 adrenoceptor subtypes involved classical pharmacological organ bath techniques coupled with Schild analysis.

Experimental Workflow for Determination of pA2 Values

G cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis tissue_prep Isolation of Target Tissues: - Rat Vas Deferens (α1A) - Guinea-pig Spleen (α1B) - Rat Aorta (α1D) organ_bath Mounting in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2 / 5% CO2) tissue_prep->organ_bath equilibration Equilibration Period organ_bath->equilibration crc_control Cumulative Concentration-Response Curve to Norepinephrine (Control) equilibration->crc_control incubation Incubation with Dapiprazole (Varying Concentrations) crc_control->incubation crc_antagonist Cumulative Concentration-Response Curve to Norepinephrine (in presence of Dapiprazole) incubation->crc_antagonist dose_ratio Calculation of Dose Ratios crc_antagonist->dose_ratio schild_plot Schild Plot Construction (log(Dose Ratio - 1) vs. -log[Dapiprazole]) dose_ratio->schild_plot pa2 Determination of pA2 Value (x-intercept of Schild Plot) schild_plot->pa2

Workflow for pA2 Determination.
Methodology for Functional Assays

1. Tissue Preparation and Mounting:

  • Alpha-1A: The vas deferens was isolated from male rats.

  • Alpha-1B: The spleen was isolated from male guinea pigs.

  • Alpha-1D: The thoracic aorta was isolated from male rats.

  • The isolated tissues were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

2. Generation of Concentration-Response Curves:

  • Following an equilibration period, cumulative concentration-response curves to the agonist norepinephrine were generated to establish a baseline contractile response.

  • Tissues were then incubated with various concentrations of dapiprazole for a predetermined period to allow for receptor binding equilibrium.

  • A second cumulative concentration-response curve to norepinephrine was then generated in the presence of dapiprazole.

3. Data Analysis (Schild Plot):

  • The dose ratio, which is the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist, was calculated for each concentration of dapiprazole.

  • A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of dapiprazole.

  • The pA2 value was determined from the x-intercept of the resulting linear regression line, assuming a slope not significantly different from unity, which is indicative of competitive antagonism.

Signaling Pathways of Alpha-1 Adrenoceptor Subtypes

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily signal through the Gq/11 family of G proteins.[3][4] Activation of these receptors by agonists like norepinephrine initiates a cascade of intracellular events. While all three subtypes (α1A, α1B, and α1D) share the common Gq/11 pathway, there is evidence of divergence in their downstream signaling and regulatory mechanisms.[5][6][7]

Alpha-1A Adrenoceptor Signaling Pathway

The α1A-adrenoceptor is efficiently coupled to the canonical Gq/11 pathway, leading to robust activation of Phospholipase C (PLC).[8] This pathway is central to its physiological effects, including smooth muscle contraction. Additionally, the α1A subtype has been shown to activate mitogen-activated protein kinase (MAPK) pathways, which can influence longer-term cellular processes like cell growth and proliferation.[2][5]

G cluster_receptor α1A Adrenoceptor Activation cluster_plc Phospholipase C Pathway cluster_downstream_plc Downstream Effects of PLC Pathway cluster_mapk MAPK Pathway Dapiprazole Dapiprazole (Antagonist) Alpha1A α1A-Adrenoceptor Dapiprazole->Alpha1A Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1A Gq11 Gq/11 Protein Alpha1A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates MAPK_activation MAPK Cascade Activation Gq11->MAPK_activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction Cell_growth Cell Growth & Proliferation MAPK_activation->Cell_growth

α1A Adrenoceptor Signaling.
Alpha-1B Adrenoceptor Signaling Pathway

Similar to the α1A subtype, the α1B adrenoceptor couples to Gq/11 to activate the PLC pathway.[8] However, studies suggest potential differences in its regulation and downstream signaling. For instance, the α1B subtype has been implicated in the activation of Phospholipase A2 and can also influence interleukin-6 signaling through a MAPK-dependent mechanism in certain cell types.[5][9] There is also evidence that the α1B receptor can couple to Gi proteins in some contexts.[10]

G cluster_receptor α1B Adrenoceptor Activation cluster_plc Phospholipase C Pathway cluster_downstream_plc Downstream Effects cluster_other Additional Signaling Dapiprazole Dapiprazole (Antagonist) Alpha1B α1B-Adrenoceptor Dapiprazole->Alpha1B Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1B Gq11 Gq/11 Protein Alpha1B->Gq11 Activates Gi Gi Protein Alpha1B->Gi Can couple to PLC Phospholipase C (PLC) Gq11->PLC Activates PLA2 Phospholipase A2 Activation Gq11->PLA2 MAPK MAPK Pathway Modulation Gq11->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

α1B Adrenoceptor Signaling.
Alpha-1D Adrenoceptor Signaling Pathway

The α1D adrenoceptor also signals through the Gq/11-PLC pathway.[4] However, it is often described as being less efficiently coupled to intracellular signaling cascades compared to the α1A and α1B subtypes.[8][11] The α1D subtype has been shown to activate phospholipase A2 and is also linked to the activation of the ERK MAPK pathway.[2][5] Some studies suggest that the α1D adrenoceptor may exhibit constitutive activity in certain tissues.[9]

G cluster_receptor α1D Adrenoceptor Activation cluster_plc Phospholipase C Pathway (Less Efficient) cluster_downstream_plc Downstream Effects cluster_other Other Signaling Pathways Dapiprazole Dapiprazole (Antagonist) Alpha1D α1D-Adrenoceptor Dapiprazole->Alpha1D Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1D Gq11 Gq/11 Protein Alpha1D->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PLA2 Phospholipase A2 Activation Gq11->PLA2 ERK_MAPK ERK MAPK Pathway Activation Gq11->ERK_MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

α1D Adrenoceptor Signaling.

Conclusion

Dapiprazole demonstrates a preferential antagonist affinity for the alpha-1A and alpha-1D adrenoceptor subtypes over the alpha-1B subtype in functional assays. This selectivity is based on pA2 values obtained from isolated tissue preparations. The primary mechanism of action of dapiprazole at these receptors is the competitive blockade of norepinephrine-induced activation of the Gq/11-PLC signaling cascade. While all three subtypes converge on this central pathway, subtle differences in their downstream signaling and regulation may contribute to the nuanced physiological and pharmacological effects observed with alpha-1 adrenoceptor antagonists. Further research, particularly radioligand binding studies to determine Ki values for dapiprazole at each subtype and more detailed investigations into subtype-specific signaling, would provide a more complete understanding of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Dapiprazole Hydrochloride Ophthalmic Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation and quality control of a 0.5% Dapiprazole Hydrochloride ophthalmic solution. This document is intended to guide researchers through the formulation, sterile preparation, and analytical testing of this alpha-adrenergic antagonist used for the reversal of iatrogenically induced mydriasis.

Introduction

This compound is an alpha-adrenergic blocking agent that produces miosis by affecting the dilator muscle of the iris.[1] It is primarily indicated for the treatment of mydriasis induced by adrenergic (phenylephrine) or parasympatholytic (tropicamide) agents.[1] The preparation of a sterile, stable, and effective ophthalmic solution is critical for its clinical application. These notes provide the necessary protocols to achieve a formulation with the desired physicochemical and therapeutic properties.

Materials and Equipment

Active Pharmaceutical Ingredient (API) and Excipients
ComponentGradeFunction
This compoundUSPActive Pharmaceutical Ingredient
Mannitol (B672)USPTonicity agent
Sodium ChlorideUSPTonicity agent
Hydroxypropyl Methylcellulose (B11928114) (HPMC)USPViscosity enhancer
Edetate Sodium (EDTA)USPChelating agent/stabilizer
Sodium Phosphate (B84403) DibasicUSPBuffering agent
Sodium Phosphate MonobasicUSPBuffering agent
Benzalkonium Chloride (50% Solution)USPPreservative
Water for Injection (WFI)USPVehicle
Hydrochloric Acid / Sodium Hydroxide (B78521)USPpH adjustment
Equipment
  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Beakers and graduated cylinders

  • Autoclave

  • Laminar flow hood or barrier isolator

  • Sterile filtration apparatus (0.22 µm PVDF or PES membrane filters)

  • Sterile ophthalmic dropper bottles

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Osmometer

Signaling Pathway of this compound

This compound acts as an antagonist at alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype, located on the iris dilator smooth muscle.[2] The binding of an agonist (like phenylephrine) to these receptors would normally trigger a signaling cascade leading to muscle contraction and mydriasis (pupil dilation). Dapiprazole blocks this pathway, leading to muscle relaxation and miosis (pupil constriction).

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Alpha1_AR α1-Adrenergic Receptor (Gq-coupled) Agonist->Alpha1_AR Activates Dapiprazole Dapiprazole Dapiprazole->Alpha1_AR Blocks Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Mydriasis) Ca_Release->Contraction PKC->Contraction

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway in Iris Dilator Muscle.

Experimental Protocols

Preparation of 0.5% this compound Ophthalmic Solution (100 mL)

This protocol is for compounding the solution from bulk ingredients. Aseptic techniques must be strictly followed throughout the procedure.

Formulation Composition:

ComponentAmount per 100 mL
This compound0.5 g
Mannitol2.0 g
Hydroxypropyl Methylcellulose0.4 g
Sodium Chlorideq.s. for tonicity
Edetate Sodium0.01 g
Sodium Phosphate Dibasicq.s. for pH
Sodium Phosphate Monobasicq.s. for pH
Benzalkonium Chloride (from 50% solution)0.02 mL
Water for Injection (WFI)q.s. to 100 mL

Protocol:

  • Preparation of Vehicle:

    • In a sterile beaker, take approximately 80 mL of WFI.

    • Add and dissolve the sodium phosphate dibasic and monobasic to create the buffer system.

    • Add and dissolve the edetate sodium.

    • Add and dissolve the mannitol and sodium chloride.

    • Slowly disperse the hydroxypropyl methylcellulose into the vortex of the stirring solution to avoid clumping. Continue stirring until fully hydrated and dissolved. This may require gentle heating or allowing it to hydrate (B1144303) overnight in a refrigerator.

    • Add the benzalkonium chloride solution and mix well.

  • pH Adjustment:

    • Measure the pH of the vehicle. Adjust to approximately pH 6.6 using small amounts of dilute hydrochloric acid or sodium hydroxide as needed.[1]

  • Dissolution of API:

    • Slowly add the this compound to the vehicle while stirring continuously until it is completely dissolved.

  • Final Volume Adjustment:

    • Transfer the solution to a 100 mL sterile volumetric flask and add WFI to bring it to the final volume. Mix thoroughly.

  • Sterilization:

    • Sterilize the final solution by filtering it through a sterile 0.22 µm membrane filter into a sterile receiving container.[3][4] This should be performed in a laminar flow hood.

  • Packaging:

    • Aseptically fill the sterile solution into previously sterilized ophthalmic dropper bottles.

Compounding_Workflow Start Start Prepare_Vehicle Prepare Vehicle: Dissolve buffers, tonicity agents, HPMC, EDTA, and preservative in WFI Start->Prepare_Vehicle Adjust_pH Adjust pH to ~6.6 Prepare_Vehicle->Adjust_pH Dissolve_API Dissolve Dapiprazole HCl Adjust_pH->Dissolve_API Final_Volume Adjust to Final Volume with WFI Dissolve_API->Final_Volume Sterile_Filter Aseptic Filtration (0.22 µm) Final_Volume->Sterile_Filter Aseptic_Fill Aseptic Filling into Sterile Bottles Sterile_Filter->Aseptic_Fill End End Aseptic_Fill->End

Caption: Workflow for Compounding Dapiprazole Ophthalmic Solution.

Quality Control: Stability-Indicating RP-HPLC Method

This method is for the quantification of this compound and the detection of any degradation products. The method should be validated according to ICH guidelines.[5][6]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Acetonitrile: Ortho-phosphoric acid (e.g., 89:9:1 v/v) adjusted to pH 5.8[6]
Flow Rate 0.8 mL/min[6]
Detection Wavelength 243 nm[6]
Injection Volume 20 µL
Column Temperature Ambient

Standard Solution Preparation (Example Concentration: 80 µg/mL):

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound USP reference standard and transfer it to a 10 mL volumetric flask. Add 5 mL of methanol, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.[7]

  • Working Standard (80 µg/mL): Dilute 2 mL of the stock solution to 25 mL with the mobile phase.[7]

Sample Solution Preparation:

  • Transfer an accurately measured volume of the ophthalmic solution equivalent to 10 mg of this compound into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Further dilute as necessary to fall within the linear range of the assay (e.g., to a final concentration of 80 µg/mL).

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform system suitability tests by injecting the working standard solution in replicate (e.g., n=6). The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

  • Inject the blank (mobile phase), followed by the standard and sample solutions.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the working standard.

Method Validation Parameters (as per ICH guidelines):

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of its potential impurities and degradation products.Peak purity should be demonstrated.
Linearity Proportionality of the response to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of the test results to the true value.Recovery of 98-102%
Precision Repeatability and intermediate precision of the method.RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met.

Stability and Storage

The reconstituted this compound ophthalmic solution is typically stable for 21 days when stored at controlled room temperature (20° - 25°C or 68° - 77°F).[1] The solution should be discarded if it is not clear and colorless.[1] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to establish the stability-indicating nature of the analytical method.[5]

Conclusion

The protocols outlined in these application notes provide a framework for the successful preparation and quality control of a 0.5% this compound ophthalmic solution. Adherence to aseptic techniques, proper formulation procedures, and rigorous analytical testing are paramount to ensure the safety, efficacy, and stability of the final product. Researchers and drug development professionals should adapt and validate these methods for their specific laboratory conditions and regulatory requirements.

References

Application Notes and Protocols for the Quantification of Dapiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Dapiprazole Hydrochloride in bulk and pharmaceutical dosage forms. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This section details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This method is effective in separating this compound from its process-related impurities and degradation products.

Experimental Protocol

Chromatographic Conditions: A summary of the chromatographic conditions is presented below. Multiple methods have been reported in the literature; two common approaches are summarized here for comparison.

ParameterMethod 1Method 2
Mobile Phase Methanol (B129727): Acetonitrile: Ortho-phosphoric acid (89:9:1, v/v/v), pH 5.8Water (pH 6.5, 0.05% w/v 1-heptane sulfonic acid): Acetonitrile (40:60, v/v)
Column Thermo Hypersil C18 (250 mm x 4.6 mm, 5 µm)Kromasil 100 C18
Flow Rate 0.8 mL/min0.8 mL/min
Detection Wavelength 243 nm246 nm
Injection Volume 20 µL20 µL
Temperature AmbientNot Specified
Run Time Approximately 4 minutesNot Specified

Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound USP standard and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of methanol and sonicate for approximately 15 minutes to dissolve the standard.

  • Make up the volume to 10 mL with the mobile phase to obtain a concentration of 1000 µg/mL.

Preparation of Working Standard Solution:

  • Pipette 2 mL of the standard stock solution into a 25 mL volumetric flask.

  • Dilute to the mark with the mobile phase to achieve a final concentration of 80 µg/mL.

Preparation of Sample Solution (from bulk drug):

  • Accurately weigh a quantity of the this compound powder equivalent to 10 mg of the active ingredient.

  • Transfer it to a 10 mL volumetric flask containing 5 mL of methanol.

  • Follow the same procedure as for the standard stock solution preparation.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µL of the blank (mobile phase) to ensure a stable baseline.

  • Inject 20 µL of the standard solution in triplicate.

  • Inject 20 µL of the sample solution in triplicate.

  • Record the peak areas and calculate the concentration of this compound in the sample.

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC method as per International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Validation ParameterResult (Method 1)Result (Method 2)
Linearity Range 20-120 µg/mL5-30 µg/mL
Correlation Coefficient (r²) 0.99990.9997
Limit of Detection (LOD) 0.5 µg/mLNot Specified
Limit of Quantification (LOQ) 1.6 µg/mLNot Specified
Accuracy (% Recovery) 99.94%Not Specified
Precision (% RSD) < 2%Not Specified

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Methanol & Sonicate Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Inject Inject into HPLC Dilute_Standard->Inject Dilute_Sample->Inject Equilibrate Equilibrate System Equilibrate->Inject Detect UV Detection Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard Prepare Standard Solutions Scan Scan for λmax Standard->Scan Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare Sample Solution Measure Measure Sample Absorbance Sample->Measure Scan->Calibrate Calibrate->Measure Calculate Calculate Concentration Measure->Calculate Report Generate Report Calculate->Report

References

Application Notes and Protocols for Studying Alpha-Adrenergic Receptor Pathways Using Dapiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapiprazole is a potent and selective alpha-1 adrenoceptor antagonist.[1] It is primarily recognized for its clinical use in ophthalmology to reverse mydriasis (pupil dilation) induced by sympathomimetic agents.[1][2] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors on the dilator muscle of the iris, leading to miosis (pupil constriction).[2][3] Beyond its clinical applications, Dapiprazole serves as a valuable pharmacological tool for researchers studying the physiological and pathological roles of alpha-1 adrenergic receptor signaling pathways.

These application notes provide a comprehensive overview of Dapiprazole's pharmacological properties and detailed protocols for its use in in vitro and in vivo experimental settings to investigate alpha-adrenergic receptor function.

Pharmacological Profile of Dapiprazole

Dapiprazole exhibits selectivity for the alpha-1 adrenoceptor family. Functional studies have determined its affinity for the different subtypes of the alpha-1 receptor.[4]

Quantitative Data: Functional Affinity of Dapiprazole at Alpha-1 Adrenoceptor Subtypes

The functional affinity of Dapiprazole at different alpha-1 adrenoceptor subtypes has been determined using organ bath experiments, with the data presented as pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

AntagonistReceptor SubtypeTissue PreparationpA2 ValueReference
Dapiprazole α1A Rat Vas Deferens7.93 [4]
Dapiprazole α1B Guinea-Pig Spleen7.13 [4]
Dapiprazole α1D Rat Aorta8.26 [4]

This table summarizes the functional affinity of Dapiprazole for α1-adrenoceptor subtypes, indicating a moderate selectivity for the A and D subtypes over the B subtype.

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by an agonist, such as norepinephrine (B1679862) or phenylephrine, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to various downstream cellular responses, including smooth muscle contraction. Dapiprazole, as an antagonist, blocks the initial binding of the agonist to the receptor, thereby inhibiting this entire signaling cascade.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Alpha1_Receptor α1-Adrenergic Receptor Agonist->Alpha1_Receptor Activates Dapiprazole Dapiprazole Dapiprazole->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Alpha-1 adrenergic receptor signaling pathway.

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of Dapiprazole for alpha-1 adrenergic receptor subtypes.

Radioligand_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing α1 subtypes) start->prep_membranes incubation Incubate Membranes with Radioligand and Dapiprazole prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

Radioligand binding assay workflow.

Materials:

  • Cell membranes from cell lines stably expressing human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Prazosin (a high-affinity alpha-1 antagonist).

  • Dapiprazole hydrochloride.

  • Non-specific binding control: Phentolamine or unlabeled Prazosin.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvesting apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of non-specific binding control (e.g., 10 µM Phentolamine).

    • 50 µL of varying concentrations of Dapiprazole (e.g., 10^-10 to 10^-5 M).

    • 50 µL of [3H]-Prazosin at a concentration close to its Kd (typically 0.1-1.0 nM).

    • 100 µL of the cell membrane preparation (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Dapiprazole concentration.

    • Determine the IC50 value (the concentration of Dapiprazole that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

This protocol measures the ability of Dapiprazole to inhibit agonist-induced calcium mobilization in cells expressing alpha-1 adrenergic receptors.

Calcium_Flux_Workflow start Start cell_culture Culture Cells Expressing α1-Adrenergic Receptors start->cell_culture dye_loading Load Cells with a Calcium-Sensitive Fluorescent Dye cell_culture->dye_loading pre_incubation Pre-incubate Cells with Varying Concentrations of Dapiprazole dye_loading->pre_incubation agonist_addition Stimulate Cells with an α1-Adrenergic Agonist pre_incubation->agonist_addition fluorescence_measurement Measure Changes in Intracellular Calcium via Fluorescence agonist_addition->fluorescence_measurement data_analysis Data Analysis (Determine IC50) fluorescence_measurement->data_analysis end End data_analysis->end

Calcium flux assay workflow.

Materials:

  • Cell line stably expressing a human alpha-1 adrenergic receptor subtype (e.g., U2OS-ADRA1A).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound.

  • Alpha-1 adrenergic agonist (e.g., Phenylephrine or Norepinephrine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture: Plate the cells in the black, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of Dapiprazole to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the alpha-1 adrenergic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the Dapiprazole concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Assays

This protocol assesses the in vivo efficacy of Dapiprazole in reversing agonist-induced pupillary dilation.

Materials:

  • Male New Zealand White rabbits (2-3 kg).

  • This compound ophthalmic solution (0.5%).

  • Mydriatic agent (e.g., 2.5% Phenylephrine ophthalmic solution).

  • Topical anesthetic (e.g., 0.5% Proparacaine hydrochloride).

  • Pupilometer or a ruler for measuring pupil diameter.

  • Calm and dimly lit environment for the animals.

Procedure:

  • Acclimatization: Acclimatize the rabbits to the experimental conditions to minimize stress.

  • Baseline Measurement: Measure the baseline pupil diameter of both eyes of each rabbit.

  • Induction of Mydriasis: Instill one drop of the topical anesthetic into each eye, followed by one drop of the mydriatic agent.

  • Mydriasis Confirmation: After 30 minutes, measure the pupil diameter to confirm that mydriasis has been achieved.

  • Dapiprazole Administration: In one eye (the treated eye), instill two drops of the Dapiprazole ophthalmic solution. The contralateral eye will serve as the control and will receive a vehicle solution.

  • Pupil Diameter Monitoring: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after Dapiprazole administration.

  • Data Analysis:

    • Calculate the change in pupil diameter from the mydriatic state for both the treated and control eyes at each time point.

    • Compare the pupillary constriction in the Dapiprazole-treated eye to the control eye using appropriate statistical tests (e.g., t-test or ANOVA).

This protocol evaluates the effect of systemically administered Dapiprazole on blood pressure, a process regulated by alpha-1 adrenergic receptors in the vasculature.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g).

  • Anesthetic (e.g., Urethane or a combination of Ketamine/Xylazine).

  • This compound for injection.

  • Alpha-1 adrenergic agonist for injection (e.g., Phenylephrine).

  • Saline solution.

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer.

  • Data acquisition system to record blood pressure.

  • Surgical instruments.

  • Heating pad to maintain body temperature.

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform a tracheotomy to ensure a clear airway. Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, maintaining a constant body temperature.

  • Baseline Blood Pressure: Record the baseline mean arterial pressure (MAP).

  • Agonist Challenge: Administer a bolus injection of Phenylephrine via the jugular vein to induce a pressor response.

  • Dapiprazole Administration: Administer a dose of Dapiprazole intravenously.

  • Post-Dapiprazole Agonist Challenge: After a suitable time for Dapiprazole to take effect (e.g., 15 minutes), repeat the Phenylephrine challenge.

  • Data Analysis:

    • Measure the peak increase in MAP in response to Phenylephrine before and after Dapiprazole administration.

    • Calculate the percentage of inhibition of the pressor response by Dapiprazole.

    • A dose-response curve can be generated by administering increasing doses of Dapiprazole.

Conclusion

Dapiprazole is a valuable pharmacological tool for the investigation of alpha-1 adrenergic receptor pathways. The protocols outlined in these application notes provide a framework for researchers to characterize the binding and functional properties of Dapiprazole and to study its effects in both in vitro and in vivo models. These studies can contribute to a deeper understanding of the role of alpha-1 adrenergic receptors in health and disease and may aid in the development of novel therapeutic agents targeting these pathways.

References

Application Notes and Protocols: Dapiprazole Administration in Rabbit Eye Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dapiprazole (B1669817) hydrochloride is an alpha-1 adrenergic receptor antagonist used in ophthalmology to reverse iatrogenically induced mydriasis (pupil dilation) from agents like phenylephrine (B352888) or tropicamide (B1683271).[1][2] It functions by blocking the α1-adrenergic receptors on the smooth muscle of the iris dilator, leading to miosis (pupil constriction).[3][4] Dapiprazole does not significantly affect the ciliary muscle, and therefore has a minimal impact on the depth of the anterior chamber or lens thickness.[1][2] Notably, it does not significantly alter intraocular pressure (IOP) in either normotensive eyes or those with elevated IOP.[1] The rabbit is a frequently utilized animal model in ophthalmic research due to its anatomical similarities to the human eye, ease of handling, and the large size of the eyeball, which facilitates intraocular drug administration and pharmacokinetic studies.[5][6]

Mechanism of Action: Signaling Pathway

Dapiprazole exerts its miotic effect by competitively blocking the α1-adrenergic receptors located on the iris dilator muscle. In a normal physiological state, or when stimulated by an alpha-agonist like phenylephrine, the binding of norepinephrine (B1679862) or the agonist to these receptors causes the dilator muscle to contract, resulting in mydriasis. Dapiprazole occupies these receptor sites, preventing the binding of adrenergic agonists and leading to muscle relaxation and subsequent miosis.

cluster_0 Normal/Agonist-Induced Mydriasis cluster_1 Dapiprazole-Induced Miosis NE Norepinephrine / Phenylephrine Receptor_Active α1-Adrenergic Receptor (On Iris Dilator Muscle) NE->Receptor_Active Binds & Activates Mydriasis Muscle Contraction (Mydriasis) Receptor_Active->Mydriasis Dapiprazole Dapiprazole Receptor_Blocked α1-Adrenergic Receptor (On Iris Dilator Muscle) Dapiprazole->Receptor_Blocked Binds & Blocks Miosis Muscle Relaxation (Miosis) Receptor_Blocked->Miosis

Caption: Signaling pathway of Dapiprazole at the α1-adrenergic receptor.

Experimental Protocols

Protocol 1: Evaluation of Miotic Efficacy of Intracameral Dapiprazole

This protocol details the procedure for evaluating the dose-dependent miotic effect of dapiprazole administered via intracameral injection in rabbits following induced mydriasis. This method is adapted from studies investigating the reversal of mydriasis caused by phenylephrine and tropicamide.[7]

1. Animal Preparation and Anesthesia:

  • Use healthy New Zealand white rabbits.[6]
  • Anesthetize the rabbits using an appropriate regimen, such as an intramuscular injection of a mixture of tiletamine (B1682376) hydrochloride/zolazepam hydrochloride (15 mg/kg) and xylazine (B1663881) hydrochloride (5 mg/kg).[6]
  • Confirm the depth of anesthesia by monitoring the palpebral (blink) reflex.[6]
  • Apply a topical anesthetic eye drop (e.g., proparacaine (B1679620) hydrochloride) to the cornea.

2. Baseline Measurements:

  • Measure the baseline horizontal pupil diameter (HPD) using a precision caliper or a pupillometer.
  • Measure the baseline intraocular pressure (IOP) using a rebound tonometer (e.g., TonoVet®) or applanation tonometer.

3. Induction of Mydriasis:

  • Topically instill a combination of 10% phenylephrine and 0.5% tropicamide to induce maximal pupil dilation.[7]
  • Wait for a sufficient period (e.g., 20-30 minutes) for mydriasis to peak.
  • Measure and record the post-mydriasis pupil diameter.

4. Intracameral Administration of Dapiprazole:

  • Prepare sterile solutions of Dapiprazole hydrochloride at desired concentrations (e.g., 0.005%, 0.0075%, 0.01%, 0.05%) in a balanced salt solution.[7] The control group will receive the vehicle (saline solution) only.
  • Using a 30G needle attached to a syringe, carefully perform an intracameral injection. Insert the needle through the corneoscleral limbus with the bevel up.[6]
  • Slowly inject a fixed volume (e.g., 0.2 ml) of the test or control solution into the anterior chamber.[7]
  • Apply a cotton tip to the injection site upon needle removal to prevent leakage.[8]

5. Post-Administration Monitoring:

  • Measure pupil diameter and IOP at regular intervals (e.g., 5, 10, 20, 30, 60 minutes, and then hourly) to determine the onset, peak, and duration of the miotic effect.[7][9]

Protocol 2: Assessment of Ocular Toxicity

This protocol outlines the steps to assess the safety and toxicity of intracamerally administered dapiprazole.

1. Slit-Lamp Examination:

  • At each measurement time point, perform a slit-lamp examination to assess for signs of ocular inflammation.
  • Grade the inflammatory response based on a standardized scoring system, observing for cells and flare in the anterior chamber.[7]

2. Corneal Thickness (Pachymetry):

  • Measure central corneal thickness using an ultrasonic pachymeter at baseline and at the end of the observation period to check for corneal edema.[7]

3. Endothelial Cell Counting:

  • At the conclusion of the study (or at a predetermined endpoint), perform specular microscopy to evaluate the corneal endothelial cell density and morphology. Compare results between treated and control eyes.[7]

4. Aqueous Humor Analysis:

  • Following euthanasia, carefully collect aqueous humor from the anterior chamber.
  • Analyze the aqueous humor for total protein concentration (e.g., using the Bradford assay) as an indicator of blood-aqueous barrier disruption.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of an experiment designed to test the efficacy and safety of Dapiprazole in a rabbit model.

A 1. Animal Selection & Acclimation (New Zealand White Rabbit) B 2. Anesthesia & Baseline Measurements (Pupil Diameter, IOP, Corneal Thickness) A->B C 3. Induce Mydriasis (e.g., 10% Phenylephrine + 0.5% Tropicamide) B->C D 4. Record Mydriatic State (Measure Pupil Diameter) C->D E 5. Intracameral Administration D->E F1 Dapiprazole Solution (Test Groups: 0.005% to 0.05%) E->F1 Test F2 Saline Solution (Control Group) E->F2 Control G 6. Post-Administration Monitoring (Measure Pupil Diameter & IOP at timed intervals) F1->G F2->G H 7. Final Toxicity Assessment (Slit-lamp, Pachymetry, Endothelial Count, Aqueous Humor Protein) G->H I 8. Data Analysis H->I

Caption: Experimental workflow for Dapiprazole evaluation in a rabbit eye model.

Data Presentation

Quantitative data from rabbit eye studies should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effect of Intracameral Dapiprazole on Pupil Diameter in Rabbits with Induced Mydriasis

Treatment Group (0.2 ml)Baseline Pupil Diameter (mm, Mean ± SE)Pupil Diameter after Mydriatics (mm, Mean ± SE)Pupil Diameter after Dapiprazole (mm, Mean ± SE)
0.05% Dapiprazole5.3 ± 0.318.7 ± 0.225.6 ± 0.29
Saline Solution (Control)N/AN/AN/A

Data adapted from a study using 10% phenylephrine plus 0.5% tropicamide for mydriasis.[7] The study noted a dose-related miotic effect for concentrations from 0.005% to 0.05%.[7]

Table 2: Summary of Ocular Toxicity Parameter Assessment

ParameterDapiprazole-Treated Eyes (0.05%)Saline-Solution-Treated Eyes (Control)
Inflammatory ScoreNo significant differenceNo significant difference
Corneal ThicknessNo significant differenceNo significant difference
Endothelial Cell CountNo significant differenceNo significant difference
Aqueous Humor Protein Conc.No significant differenceNo significant difference
Intraocular Pressure (IOP)No significant differenceNo significant difference

Based on findings from an intracameral dapiprazole study in rabbits, which reported no difference in toxicity parameters between the treated and control groups.[7]

References

Application of Dapiprazole in Pigmentary Glaucoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dapiprazole in the research of pigmentary glaucoma (PG) and pigment dispersion syndrome (PDS). Dapiprazole, an alpha-1 adrenergic antagonist, presents a targeted therapeutic approach by inducing miosis and altering the anterior segment anatomy to reduce pigment dispersion.

Application Notes

Background

Pigmentary glaucoma is a form of secondary open-angle glaucoma characterized by the deposition of pigment granules from the iris pigment epithelium onto anterior segment structures, including the trabecular meshwork (TM).[1][2] This pigment accumulation can obstruct aqueous humor outflow, leading to elevated intraocular pressure (IOP) and subsequent glaucomatous optic neuropathy.[1][2][3] A key anatomical feature in many PDS and PG patients is a concave iris configuration, which promotes contact between the posterior iris and the lens zonules, leading to mechanical pigment shedding.[1][2] This process can be exacerbated by activities that cause pupillary movement, such as exercise.

Mechanism of Action of Dapiprazole in Pigmentary Glaucoma

Dapiprazole is an alpha-1 adrenergic blocking agent.[4] Its primary ocular effect is the induction of miosis (pupil constriction) by blocking the alpha-1 adrenergic receptors on the iris dilator muscle.[4][5] This action is particularly beneficial in pigmentary glaucoma for the following reasons:

  • Reversal of Posterior Iris Bowing: By constricting the pupil, Dapiprazole helps to flatten the concave iris, reducing the contact between the posterior iris surface and the lens zonules. This mechanical separation is believed to decrease the shedding of pigment granules.[5]

  • Prevention of Exercise-Induced IOP Spikes: Dapiprazole has been found to be effective in preventing the transient increases in intraocular pressure that can occur after exercise in patients with PDS.[6]

  • No Effect on Accommodation: Unlike miotics such as pilocarpine, Dapiprazole does not cause ciliary muscle contraction.[5] This means it does not induce myopia or affect accommodation, which is a significant advantage for patient tolerance, particularly in younger individuals who are often affected by pigmentary glaucoma.[5]

  • Improved Aqueous Outflow: Long-term use of Dapiprazole as an adjunctive therapy has been shown to improve the total outflow facility of aqueous humor.[5][7] This is likely a secondary effect resulting from the reduced pigment load on the trabecular meshwork, allowing for its gradual clearance and improved function.[5][7]

Key Research Findings

Clinical research has demonstrated the potential of Dapiprazole in the management of pigmentary glaucoma. A long-term study investigating Dapiprazole as an adjunctive therapy to timolol (B1209231) provided significant quantitative data on its effects on aqueous humor dynamics.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a 36-month clinical study on the effect of Dapiprazole 0.5% eye drops (administered three times daily) as an adjunctive therapy to timolol 0.5% in patients with pigmentary glaucoma.[5][7]

ParameterBaseline (Mean ± SD)36 Months (Mean ± SD)p-value
Total Outflow Facility (C) (ml min⁻¹ mm Hg⁻¹)0.17 ± 0.040.22 ± 0.070.010
Po/C Ratio (Q) 113.39 ± 31.0289.22 ± 51.660.036

Experimental Protocols

Protocol 1: Evaluation of Long-Term Effects of Dapiprazole on Aqueous Humor Dynamics in Pigmentary Glaucoma

This protocol is based on a prospective, randomized controlled clinical trial.[7]

1. Objective: To assess the long-term efficacy of Dapiprazole 0.5% as an adjunctive therapy in improving aqueous humor outflow facility in patients with pigmentary glaucoma already treated with timolol 0.5%.

2. Study Design:

  • Design: Prospective, randomized, controlled, parallel-group study.

  • Patient Population: Patients diagnosed with bilateral pigmentary glaucoma.

  • Inclusion Criteria:

    • Diagnosis of pigmentary glaucoma.

    • Currently on timolol 0.5% twice daily.

    • Inadequate IOP control on timolol monotherapy.

  • Exclusion Criteria:

    • Previous intraocular surgery.

    • Other ocular diseases affecting aqueous humor dynamics.

    • Known contraindications to Dapiprazole or timolol.

  • Groups:

    • Treatment Group (n=16): Dapiprazole 0.5% eye drops three times daily + Timolol 0.5% eye drops twice daily.

    • Control Group (n=16): Timolol 0.5% eye drops twice daily alone.

3. Materials:

  • Dapiprazole 0.5% ophthalmic solution.

  • Timolol 0.5% ophthalmic solution.

  • Computerized tonometer (for tonography).

  • Slit-lamp biomicroscope.

  • Gonioscopy lens.

  • Standard ophthalmic examination equipment.

4. Procedure:

  • Baseline Examination:

    • Perform a complete ophthalmic examination, including best-corrected visual acuity, slit-lamp biomicroscopy, applanation tonometry, and gonioscopy.

    • Conduct baseline computerized tonography to measure total outflow facility (C) and the Po/C ratio (Q).

  • Randomization and Treatment:

    • Randomly assign eligible patients to either the treatment or control group.

    • Instruct the treatment group to instill one drop of Dapiprazole 0.5% in the affected eye(s) three times a day, in addition to their ongoing timolol therapy.

    • Instruct the control group to continue with their timolol therapy as prescribed.

  • Follow-up Examinations:

    • Schedule follow-up visits at 3, 12, and 36 months.

    • At each follow-up visit, repeat the complete ophthalmic examination and computerized tonography.

  • Data Analysis:

    • Use a paired t-test to compare the baseline and 36-month data within the Dapiprazole-treated group.

    • Compare the changes in C and Q between the treatment and control groups using appropriate statistical methods (e.g., ANCOVA).

Visualizations

cluster_0 Pathophysiology of Pigmentary Glaucoma cluster_1 Dapiprazole Intervention Concave Iris Concave Iris Lens Zonules Lens Zonules Concave Iris->Lens Zonules Mechanical Rubbing Pigment Shedding Pigment Shedding Lens Zonules->Pigment Shedding Trabecular Meshwork Trabecular Meshwork Pigment Shedding->Trabecular Meshwork Deposition Reduced Outflow Reduced Outflow Trabecular Meshwork->Reduced Outflow Obstruction Elevated IOP Elevated IOP Reduced Outflow->Elevated IOP Glaucomatous Damage Glaucomatous Damage Elevated IOP->Glaucomatous Damage Dapiprazole Dapiprazole Iris Dilator Muscle Iris Dilator Muscle Dapiprazole->Iris Dilator Muscle Alpha-1 Blockade Miosis Miosis Iris Dilator Muscle->Miosis Flattened Iris Flattened Iris Miosis->Flattened Iris Reduced Pigment Shedding Reduced Pigment Shedding Flattened Iris->Reduced Pigment Shedding Improved Outflow Improved Outflow Reduced Pigment Shedding->Improved Outflow Over Time Normalized IOP Normalized IOP Improved Outflow->Normalized IOP

Caption: Dapiprazole's mechanism in pigmentary glaucoma.

cluster_workflow Experimental Workflow for Dapiprazole Clinical Trial Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group Treatment Group Randomization->Treatment Group Dapiprazole + Timolol Control Group Control Group Randomization->Control Group Timolol Alone Follow-up 3m Follow-up 3m Treatment Group->Follow-up 3m Control Group->Follow-up 3m Follow-up 12m Follow-up 12m Follow-up 3m->Follow-up 12m Follow-up 36m Follow-up 36m Follow-up 12m->Follow-up 36m Data Analysis Data Analysis Follow-up 36m->Data Analysis

Caption: Workflow for a long-term Dapiprazole clinical trial.

References

Reconstitution of Lyophilized Dapiprazole Hydrochloride for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapiprazole Hydrochloride is a potent and selective alpha-1 adrenergic receptor antagonist.[1][2] Primarily recognized for its clinical use in ophthalmology to reverse mydriasis (pupil dilation), its mechanism of action holds significant interest for broader research applications in pharmacology and drug development.[1][2] this compound is a sterile, white, lyophilized powder that is soluble in water.[1] This document provides detailed protocols for the proper reconstitution, handling, and application of lyophilized this compound for in vitro laboratory use, ensuring accurate and reproducible experimental outcomes.

Physicochemical and Pharmacological Properties

PropertyValueSource
Molecular Formula C₁₉H₂₇N₅ • HCl[1]
Molecular Weight 361.9 g/mol [1]
Appearance White, lyophilized powder[1]
Mechanism of Action Alpha-1 Adrenergic Receptor Antagonist[3]

Solubility Data

Proper reconstitution begins with selecting an appropriate solvent. The solubility of this compound in common laboratory solvents is summarized below. For aqueous solutions, it is recommended to prepare them fresh; storage for more than one day is not advised.

SolventSolubility
Water Soluble
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mL
DMSO ~21 mg/mL
Ethanol ~30 mg/mL

It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[4]

Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity solvent (e.g., DMSO, PBS, or Ethanol)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Aseptic Technique: Perform all reconstitution steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Carefully add the calculated volume of the desired solvent to the vial containing the lyophilized powder to achieve the target concentration.

  • Dissolution: Gently swirl the vial to facilitate dissolution. If necessary, vortex briefly. For compounds that are difficult to dissolve, sonication may be used to aid dissolution.[2]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: For short-term storage, keep the reconstituted solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution in DMSO can be stored for up to 6 months at -80°C and 1 month at -20°C.[1]

Storage and Stability of Reconstituted Solution

The stability of this compound in solution is critical for experimental consistency.

Storage ConditionRecommended DurationNotes
Aqueous Solution (e.g., PBS) Use fresh (not recommended for more than one day)Prone to degradation
DMSO Stock Solution at -20°C Up to 1 monthAliquot to avoid freeze-thaw cycles
DMSO Stock Solution at -80°C Up to 6 monthsAliquot to avoid freeze-thaw cycles
Ophthalmic Solution at Room Temp (20-25°C) Up to 21 daysThis is for a specific formulation and may not apply to all lab preparations[1][5]

Experimental Protocols: In Vitro Functional Assay

Calcium Imaging Assay to Determine Antagonist Activity

This protocol describes a cell-based functional assay to quantify the antagonist activity of this compound on alpha-1 adrenergic receptors. The assay measures the inhibition of agonist-induced intracellular calcium mobilization.

Principle: Alpha-1 adrenergic receptors are Gq-protein coupled receptors.[6] Their activation by an agonist (e.g., phenylephrine) leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6] This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye. An antagonist like this compound will block the receptor and inhibit this agonist-induced calcium release.

Workflow:

G A Seed cells expressing alpha-1 adrenergic receptors in a 96-well plate B Incubate cells for 24-48 hours A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) B->C D Incubate with this compound (various concentrations) C->D E Add an alpha-1 adrenergic agonist (e.g., Phenylephrine) D->E F Measure fluorescence intensity (calcium signal) using a plate reader E->F G Data analysis: Calculate IC₅₀ value F->G

Caption: Workflow for a calcium imaging-based functional assay.

Methodology:

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the alpha-1 adrenergic receptor subtype of interest (e.g., HEK293, CHO cells).

    • Seed the cells into a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • After the dye-loading incubation, wash the cells with the assay buffer.

    • Add the different concentrations of this compound to the respective wells. Include wells with buffer only (negative control) and wells without the antagonist (positive control).

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of an alpha-1 adrenergic agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record the fluorescence signal over time.

    • Inject the agonist into the wells and continue to record the fluorescence to measure the change in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the positive (agonist only) and negative (buffer only) controls.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

Signaling Pathway

This compound exerts its effects by blocking the alpha-1 adrenergic signaling pathway. The diagram below illustrates the canonical Gq-coupled pathway that is inhibited by Dapiprazole.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dapiprazole Dapiprazole Hydrochloride AdrenergicReceptor Alpha-1 Adrenergic Receptor Dapiprazole->AdrenergicReceptor Blocks Gq Gq Protein AdrenergicReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Calcium Ca²⁺ (intracellular) ER->Calcium Releases Response Cellular Response (e.g., smooth muscle contraction) Calcium->Response PKC->Response

Caption: Alpha-1 adrenergic receptor signaling pathway blocked by Dapiprazole.

References

Troubleshooting & Optimization

Technical Support Center: Dapiprazole Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dapiprazole (B1669817) Hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Dapiprazole Hydrochloride in its solid form?

A: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For general laboratory use, it should be kept in a tightly closed container in a dry and well-ventilated place at ambient temperature.[2][3]

Q2: How should I store this compound stock solutions?

A: For optimal stability, aliquot your stock solutions to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1][4] Ensure containers are sealed to protect from moisture.[4]

Q3: What is the stability of the reconstituted ophthalmic solution?

A: The 0.5% ophthalmic solution, once reconstituted, is stable for 21 days when stored at controlled room temperature (20°C - 25°C or 68°F - 77°F).[5]

Q4: Are there any visual indicators of degradation for the ophthalmic solution?

A: Yes, you should visually inspect the solution before use. Discard any solution that is not clear and colorless.[5]

Q5: What are the main degradation pathways for this compound?

A: this compound is susceptible to degradation under several conditions. It is extremely sensitive to oxidation and highly labile to alkaline and neutral hydrolysis.[6][7] It shows mild instability in acidic conditions and some sensitivity to photolytic (light) exposure.[6][7] The compound is relatively stable against dry heat.[6][7]

Q6: What solvents can be used to prepare this compound solutions?

A: this compound is soluble in water (72 mg/mL), ethanol (B145695) (72 mg/mL), and DMSO (21 mg/mL).[1] Note that moisture-absorbing DMSO may reduce solubility, so fresh DMSO is recommended.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate forms in the aqueous solution upon storage. pH shift or supersaturation.Ensure the pH of the solution is maintained. The commercial ophthalmic solution has a pH of approximately 6.6.[5] If preparing a custom formulation, consider using a buffer system.
Solution turns yellow or develops color. Oxidative degradation or exposure to light.Prepare solutions fresh and protect them from light by using amber vials or covering the container with foil. Avoid sources of oxidative stress.
Loss of potency in a shorter-than-expected timeframe. Improper storage temperature, exposure to incompatible materials, or hydrolysis.Strictly adhere to recommended storage temperatures (-20°C or -80°C for stock solutions).[1][4] Ensure the solution is protected from moisture and strong acids or alkalis.[3]
Inconsistent results in cell-based assays. Degradation of the compound in the culture medium.The stability of this compound in specific cell culture media can vary. It is advisable to prepare fresh dilutions in media for each experiment and minimize the time the compound spends in the incubator before analysis.

Data Summary

Table 1: Storage Conditions and Stability

FormStorage TemperatureDurationSource
Lyophilized Powder-20°C3 years[1]
Stock Solution-80°C6 months[1][4]
Stock Solution-20°C1 month[1][4]
Reconstituted Ophthalmic Solution (0.5%)20°C - 25°C (68°F - 77°F)21 days[5]

Table 2: Summary of Forced Degradation Studies

Stress ConditionObservationStability ProfileSource
Acidic Hydrolysis (1M HCl at 70°C)Gradual decrease over time.Mild instability.[7]
Alkaline Hydrolysis (0.02M NaOH at 40°C)Complete degradation within 5 hours.Highly Labile.[7]
Neutral Hydrolysis (Water at 70°C)Almost complete degradation within 1 hour.Highly Labile.[7]
Oxidative (Hydrogen Peroxide)Significant degradation with multiple degradation peaks.Extremely Sensitive.[6]
Thermal (Dry Heat)Only 0.14% degradation observed.Stable.[6][7]
Photolytic (Light Exposure)Some degradation observed. Bulk sample appears stable.Minor to some sensitivity.[6][7]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.[6][8]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Kromasil 100-C18 (or equivalent C18 column, e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5µm).[6][8]

    • Mobile Phase: A mixture of aqueous buffer and acetonitrile (B52724) (40:60, v/v).[8] The aqueous buffer consists of 0.05% (w/v) 1-heptane sulfonic acid, with the pH adjusted to 6.5.[8]

    • Flow Rate: 0.8 mL/min.[8]

    • Detection Wavelength: 246 nm.[8]

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

    • For analysis, dilute the stock solution to a concentration within the linear range of the assay (e.g., 5-30 µg/mL).[8]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of the parent peak and any degradation products.

    • Identify and quantify the Dapiprazole peak based on its retention time and peak area, compared to a reference standard.

Visualizations

G Dapiprazole HCl Degradation Pathways cluster_hydrolysis Hydrolysis cluster_other Other Stress Factors Dapiprazole Dapiprazole HCl Alkaline Alkaline Conditions (Highly Labile) Dapiprazole->Alkaline NaOH Neutral Neutral Water (Highly Labile) Dapiprazole->Neutral H2O, Heat Acidic Acidic Conditions (Mild Instability) Dapiprazole->Acidic HCl, Heat Oxidative Oxidation (Extremely Sensitive) Dapiprazole->Oxidative H2O2 Photolytic Light Exposure (Some Degradation) Dapiprazole->Photolytic UV/Vis Light G Workflow for Stability Testing start Prepare Dapiprazole HCl Solution stress Apply Stress Conditions (Heat, pH, Light, Oxidizing Agent) start->stress sample Collect Samples at Defined Time Points stress->sample hplc Analyze via Stability-Indicating RP-HPLC Method sample->hplc data Quantify Dapiprazole and Degradation Products hplc->data report Assess Stability Profile & Determine Degradation Rate data->report end End report->end

References

Technical Support Center: Dapiprazole Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapiprazole (B1669817) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the most common ocular side effects observed with Dapiprazole administration in experimental models?

A1: Based on preclinical and clinical studies, the most frequently reported ocular side effects of topically administered Dapiprazole are related to local irritation and its primary mechanism of action. These include conjunctival injection (redness), a burning sensation upon instillation, ptosis (drooping eyelid), lid erythema (redness of the eyelid), and lid edema (swelling of the eyelid).[1][2][3][4][5] In controlled clinical studies, conjunctival injection was observed in over 80% of patients, and a burning sensation was reported in approximately 50% of patients.[1][2][3][4] Reactions such as ptosis, lid erythema, and lid edema occurred in 10% to 40% of patients.[2][3][4]

Q2: Are there any systemic side effects reported in animal models following topical ocular administration of Dapiprazole?

A2: Systemic absorption of Dapiprazole following topical ocular administration is considered negligible.[6] Long-term, high-dose systemic administration in rats has been associated with an increased incidence of liver tumors, but this was observed at doses significantly higher than what would be expected from topical ocular use.[2][3][4] Reproduction studies in rats and rabbits at high doses did not reveal evidence of impaired fertility or harm to the fetus.[2][3][4]

Q3: What is the mechanism of action behind Dapiprazole-induced side effects?

A3: The primary mechanism of action for Dapiprazole is the blockade of alpha-1 adrenergic receptors in the iris dilator muscle, leading to miosis.[6][7][8][9] The common side effect of conjunctival hyperemia (redness) is also a direct result of alpha-1 adrenergic blockade in the smooth muscle of conjunctival blood vessels, leading to vasodilation.[7][10] Local irritation, such as a burning sensation, is likely due to the formulation of the ophthalmic solution itself.

Troubleshooting Guides

Issue: Unexpectedly high incidence or severity of conjunctival hyperemia in an animal model.

Possible Cause 1: High Concentration of Dapiprazole The degree of vasodilation can be dose-dependent.

  • Troubleshooting Step: Review the concentration of the Dapiprazole solution. Consider performing a dose-response study to determine the optimal concentration that achieves the desired miotic effect with acceptable levels of hyperemia. A study in rabbits demonstrated a dose-related miotic effect with intraocular administration of 0.005% to 0.05% Dapiprazole.[11]

Possible Cause 2: Formulation Issues The vehicle or preservatives in the ophthalmic solution may be contributing to the irritation and subsequent hyperemia.

  • Troubleshooting Step: If preparing the solution in-house, ensure the pH and osmolarity are within a physiologically tolerable range. The commercial formulation has a pH of approximately 6.6 and an osmolarity of about 415 mOsm.[2] Consider using a control group with the vehicle alone to differentiate the effects of Dapiprazole from the formulation.

Issue: Difficulty in assessing ocular side effects consistently across experimental animals.

Possible Cause: Lack of a standardized scoring system. Subjective observations can lead to variability in data.

  • Troubleshooting Step: Implement a standardized scoring system for ocular side effects. For example, the Draize eye test, although controversial and often replaced by alternative methods, provides a framework for grading conjunctival redness, chemosis, and discharge. For a less invasive approach, high-resolution digital photography can be used to document and later score the degree of hyperemia and edema by blinded observers.

Quantitative Data Summary

Side EffectIncidence in Human Clinical TrialsAnimal Model Data
Conjunctival Injection>80%[1][2][3][4]Commonly observed, dose-dependent.[10][11]
Burning Sensation~50%[1][2][3][4]Not typically quantifiable in animal models.
Ptosis10-40%[1][2][3]Not extensively reported in animal studies.
Lid Erythema10-40%[1][2][3]Can be assessed using scoring systems.
Lid Edema10-40%[1][2][3]Can be assessed using scoring systems.
Punctate Keratitis10-40%[2][3]Can be evaluated using fluorescein (B123965) staining.
Corneal Edema10-40%[2][3]Can be measured using pachymetry.
Browache10-40%[1][2][3]Not applicable to most animal models.
Photophobia10-40%[1][2][3]Can be inferred from behavioral changes.
Headache10-40%[1][2][3]Not applicable to most animal models.

Experimental Protocols

Protocol 1: Assessment of Ocular Irritation in a Rabbit Model

  • Animal Model: New Zealand White rabbits are commonly used for ocular irritation studies.

  • Drug Administration: A single drop of 0.5% Dapiprazole hydrochloride ophthalmic solution is instilled into the conjunctival sac of one eye. The contralateral eye receives a saline solution as a control.[11]

  • Observation Points: Eyes are examined at 1, 2, 4, 24, 48, and 72 hours post-instillation.

  • Parameters to Measure:

    • Conjunctival Redness: Scored on a scale of 0 (normal) to 3 (diffuse, crimson red).

    • Chemosis (swelling): Scored on a scale of 0 (normal) to 4 (eyelids nearly closed).

    • Discharge: Scored on a scale of 0 (none) to 3 (discharge with moistening of the lids and surrounding hair).

    • Corneal Opacity: Assessed using a slit lamp and scored.

    • Intraocular Pressure: Measured using a tonometer. A study in rabbits found no significant difference in intraocular pressure between Dapiprazole-treated and saline-treated eyes.[11]

  • Data Analysis: The scores for each parameter are summed to obtain a total irritation score for each time point.

Visualizations

Dapiprazole_Mechanism_of_Action Dapiprazole Dapiprazole Alpha1_Receptor Alpha-1 Adrenergic Receptor (Iris Dilator Muscle) Dapiprazole->Alpha1_Receptor Blocks Conjunctival_Vessels Alpha-1 Adrenergic Receptor (Conjunctival Vasculature) Dapiprazole->Conjunctival_Vessels Blocks Miosis Miosis (Pupil Constriction) Alpha1_Receptor->Miosis Leads to Vasodilation Vasodilation (Hyperemia) Conjunctival_Vessels->Vasodilation Leads to

Caption: Mechanism of Dapiprazole-induced miosis and conjunctival hyperemia.

Experimental_Workflow_Ocular_Irritation cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rabbit) Drug_Prep Prepare Dapiprazole Solution (0.5%) and Control Animal_Model->Drug_Prep Administration Topical Ocular Administration (Test vs. Control Eye) Drug_Prep->Administration Observation Observe at Multiple Time Points (1h, 2h, 4h, 24h, 48h, 72h) Administration->Observation Scoring Score Ocular Signs (Redness, Edema, Discharge) Observation->Scoring Measurements Instrumental Measurements (IOP, Corneal Thickness) Observation->Measurements Data_Analysis Statistical Analysis (Compare Test vs. Control) Scoring->Data_Analysis Measurements->Data_Analysis

Caption: Workflow for assessing ocular side effects of Dapiprazole.

References

Technical Support Center: Dapiprazole Hydrochloride In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Dapiprazole Hydrochloride in vitro.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Possible Cause 1: Insufficient Solvent Volume or Inappropriate pH

This compound, as a hydrochloride salt of a weak base, exhibits pH-dependent solubility. Its solubility is generally higher in acidic conditions.

Suggested Solution:

  • pH Adjustment: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). The reconstituted ophthalmic solution has a pH of approximately 6.6.[1]

  • Increase Solvent Volume: Ensure you are using a sufficient volume of solvent to stay below the saturation point.

  • Gentle Heating and Sonication: Aiding dissolution by gentle warming (e.g., to 60°C) and ultrasonication can be effective, particularly in solvents like DMSO.[2]

Possible Cause 2: Use of Inappropriate Solvents

For certain in vitro assays, aqueous buffers may not be suitable for achieving the desired concentration.

Suggested Solution:

  • Organic Solvents: this compound shows good solubility in water, ethanol (B145695), and DMSO.[2] Consider preparing a concentrated stock solution in one of these solvents and then diluting it into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect cellular viability and experimental outcomes.

  • Co-solvents: Employing a co-solvent system can enhance solubility. A mixture of water and a water-miscible organic solvent like ethanol or polyethylene (B3416737) glycol (PEG) can be effective.

Issue: Precipitation occurs when adding the this compound stock solution to the aqueous culture medium.

Possible Cause: "Salting Out" or Exceeding Solubility Limit in the Final Medium

Introducing a concentrated stock solution (especially in an organic solvent) into an aqueous buffer can cause the compound to precipitate out of solution due to a rapid change in the solvent environment.

Suggested Solution:

  • Slow Addition and Stirring: Add the stock solution dropwise to the vigorously stirred aqueous medium. This allows for gradual dispersion and reduces localized high concentrations.

  • Lower Stock Concentration: Prepare a less concentrated stock solution to minimize the solvent shock upon dilution.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Solid Dispersions: For preparing solid formulations for dissolution studies, creating a solid dispersion of this compound in a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG)) can improve its dissolution rate and extent.

Frequently Asked Questions (FAQs)

Q1: What are the reported solubilities of this compound in common solvents?

A1: The solubility of this compound varies depending on the solvent. The following table summarizes available data:

SolventSolubilityNotes
Water100 mg/mL (276.31 mM)Requires sonication.[2]
DMSO12.5 - 21 mg/mL (34.54 - 58.02 mM)May require warming and sonication. Use of fresh, non-hygroscopic DMSO is recommended.[2]
Ethanol72 mg/mL

Q2: What is the general protocol for determining the equilibrium solubility of this compound?

A2: A standard shake-flask method can be used to determine the equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

  • Addition of Excess Compound: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved particles to settle. Carefully collect a supernatant sample and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Q3: How can I prepare a stock solution of this compound for cell-based assays?

A3: For cell-based assays, it is crucial to prepare a sterile stock solution and minimize the final concentration of any organic solvent.

Experimental Protocol: Stock Solution Preparation

  • Solvent Selection: Choose a solvent in which this compound is highly soluble, such as sterile DMSO or ethanol.

  • Weighing and Dissolving: Accurately weigh the required amount of this compound powder in a sterile environment. Dissolve it in the chosen solvent to achieve a high concentration (e.g., 10-50 mM). Gentle warming and vortexing may be necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution in Culture Medium: Before use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Run a vehicle control in your experiments.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective alpha-1 adrenoceptor antagonist.[2] It primarily acts by blocking the alpha-1 adrenergic receptors in smooth muscle.[3] In ophthalmic applications, this action on the dilator muscle of the iris leads to miosis (pupil constriction).[3][4]

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Solubilization Techniques cluster_outcome Desired Outcome start Dapiprazole HCl Fails to Dissolve step1 Adjust pH of Aqueous Buffer (Acidic pH) start->step1 Initial Attempt step2 Increase Solvent Volume step1->step2 step3 Apply Gentle Heat & Sonication step2->step3 step4 Use Organic Solvent (DMSO, Ethanol) step3->step4 If aqueous methods fail end Successful Dissolution for In Vitro Experiment step3->end If successful adv1 Co-Solvent System (e.g., Water/PEG) step4->adv1 For improved aqueous compatibility adv2 Inclusion Complexation (e.g., Cyclodextrins) step4->adv2 For enhanced aqueous solubility adv3 Solid Dispersion (e.g., with PVP/PEG) step4->adv3 For solid formulation dissolution adv1->end adv2->end adv3->end

Troubleshooting workflow for Dapiprazole HCl solubility.

signaling_pathway cluster_receptor Cell Membrane cluster_ligand cluster_effector Intracellular Signaling receptor Alpha-1 Adrenergic Receptor g_protein Gq/11 Protein Activation receptor->g_protein norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Binds & Activates dapiprazole Dapiprazole HCl (Antagonist) dapiprazole->receptor Binds & Blocks plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release response Smooth Muscle Contraction ca_release->response

Dapiprazole HCl's antagonism of the alpha-1 adrenergic pathway.

References

Technical Support Center: Dapiprazole-Induced Conjunctival Injection in Study Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dapiprazole-induced conjunctival injection.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the topical application of dapiprazole (B1669817) and the subsequent observation of conjunctival injection.

Issue Potential Cause Recommended Action
Conjunctival injection appears more severe or lasts longer than the typical 20-180 minutes. The concentration of dapiprazole may be higher than the standard 0.5%.The subject may have a pre-existing sensitivity or inflammatory condition.The preservative in the vehicle solution (e.g., benzalkonium chloride) may be causing irritation.Verify the concentration of the prepared dapiprazole solution.Review the subject's baseline ocular health. Exclude subjects with pre-existing ocular surface disease.Consider using a vehicle-only control group to assess the effects of the preservative.
High variability in the degree of conjunctival injection between subjects. Inconsistent volume of dapiprazole solution administered.Differences in the time between mydriatic induction and dapiprazole administration.Variability in the grading of conjunctival injection.Ensure a standardized volume is administered to each subject.Maintain a consistent timeline for the experimental protocol across all subjects.Utilize a standardized grading scale and have at least two independent, masked observers score the conjunctival injection.
Difficulty in differentiating between conjunctival injection and a more severe inflammatory response. Dapiprazole can induce other inflammatory signs such as chemosis (conjunctival swelling), lid edema, and ptosis.Observe for additional signs beyond redness, such as significant discharge, corneal clouding, or signs of subject distress. A simple conjunctival injection should primarily present as vasodilation.
Unexpectedly low incidence of conjunctival injection. The dapiprazole solution may have degraded or was improperly prepared.The mydriatic agent used was not an adrenergic agonist (e.g., phenylephrine).Prepare fresh dapiprazole solutions and verify the reconstitution procedure.Confirm that an appropriate mydriatic agent was used to induce a state that can be reversed by an alpha-1 adrenergic antagonist. Dapiprazole is indicated for mydriasis induced by adrenergic agents like phenylephrine.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind dapiprazole-induced conjunctival injection?

A1: Dapiprazole is an alpha-1 adrenergic receptor antagonist.[2] In the conjunctival vasculature, alpha-1 adrenergic receptors mediate vasoconstriction. By blocking these receptors, dapiprazole leads to the relaxation of the smooth muscle in the conjunctival blood vessels, resulting in vasodilation and subsequent conjunctival injection (hyperemia).

Q2: What is the expected incidence and duration of conjunctival injection after dapiprazole administration?

A2: In controlled studies, conjunctival injection is the most frequent side effect of dapiprazole, occurring in over 80% of subjects. The duration is typically reported as lasting for about 20 minutes.[1][3] However, some studies have observed it persisting for the entire 180-minute observation period.[4]

Q3: Are there standardized methods for grading dapiprazole-induced conjunctival injection?

A3: While there isn't a scale specifically for dapiprazole, several validated grading scales for conjunctival hyperemia are used in ophthalmic research. These scales typically range from 0 (no injection) to 3 or 4 (severe injection), often using photographic references. A common approach involves grading based on the visibility and tortuosity of conjunctival vessels.

Q4: Can the vehicle solution contribute to the observed conjunctival injection?

A4: Yes, the inactive ingredients in the vehicle, particularly preservatives like benzalkonium chloride, can cause ocular irritation and contribute to conjunctival hyperemia.[5] It is advisable to include a vehicle-only control group in your study to differentiate the effects of the vehicle from those of dapiprazole.

Q5: How can I minimize the impact of conjunctival injection on other experimental endpoints?

A5: If conjunctival injection is a confounding factor, consider scheduling other assessments before it reaches its peak, or after it has subsided. The peak hyperemia for some ophthalmic drugs is observed around 15-30 minutes post-instillation.[6][7]

Quantitative Data on Dapiprazole Side Effects

Adverse Reaction Incidence Typical Duration
Conjunctival Injection >80%20 to 180+ minutes
Burning Sensation ~50%Not specified
Ptosis (drooping eyelid) 10% - 40%Not specified
Lid Erythema (redness) 10% - 40%Not specified
Lid Edema (swelling) 10% - 40%Not specified
Chemosis (conjunctival swelling) 10% - 40%Not specified
Itching 10% - 40%Not specified
Data compiled from product information inserts.[1][3]

Experimental Protocols

Protocol 1: Induction of Mydriasis in Rabbits for Ocular Research

This protocol is a general guideline for inducing mydriasis in New Zealand White rabbits for the subsequent evaluation of miotic agents like dapiprazole.

  • Animal Handling: Gently handle the rabbits to minimize stress, which can affect intraocular pressure.

  • Baseline Measurements: Before administering any agents, perform and record baseline measurements, including pupil diameter and a baseline score for conjunctival injection.

  • Anesthesia (Optional but Recommended): A topical anesthetic such as 0.5% proparacaine (B1679620) can be applied to the cornea to improve comfort and reduce blinking.

  • Mydriatic Instillation: Instill one drop of a mydriatic agent into the lower conjunctival sac of one eye. Commonly used agents for this purpose in rabbit studies include:

    • 0.5% Tropicamide[8][9]

    • 2.5% or 10% Phenylephrine[4][8][9]

  • Incubation Period: Allow sufficient time for the pupil to dilate fully. This typically takes 20-30 minutes.

  • Confirmation of Mydriasis: Measure the pupil diameter to confirm that mydriasis has been achieved.

  • Proceed with Dapiprazole Administration: Once mydriasis is confirmed, you can proceed with the administration of dapiprazole as per your study design.

Protocol 2: Assessment of Dapiprazole-Induced Conjunctival Injection

This protocol outlines the steps for preparing a 0.5% dapiprazole solution and assessing the resulting conjunctival injection.

  • Preparation of 0.5% Dapiprazole Solution:

    • Dapiprazole hydrochloride is typically supplied as a lyophilized powder.[1]

    • To reconstitute to a 0.5% solution, a specific volume of a sterile diluent is added to the vial containing the dapiprazole powder. For example, a 25 mg vial would be reconstituted with 5 mL of diluent to yield a 5 mg/mL (0.5%) solution.[1]

    • The diluent often contains ingredients such as mannitol, hydroxypropyl methylcellulose, and a preservative like benzalkonium chloride.[1]

    • Use aseptic techniques throughout the preparation process.

  • Administration of Dapiprazole:

    • Following the induction of mydriasis (as in Protocol 1), instill a standardized volume (e.g., two drops) of the 0.5% dapiprazole solution into the conjunctival sac.[1]

  • Observation and Grading of Conjunctival Injection:

    • Observe the eye for changes in conjunctival redness at predefined time points (e.g., baseline, 15, 30, 60, 120, and 180 minutes) after dapiprazole administration.[4]

    • Grade the severity of the conjunctival injection at each time point using a standardized scale (e.g., 0-3 or 0-4, where 0 = none, 1 = mild, 2 = moderate, 3 = severe). Photographic standards are recommended for consistency.[10][11]

    • Record all observations meticulously.

Visualizations

Dapiprazole_Signaling_Pathway cluster_0 Conjunctival Blood Vessel Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Dapiprazole Dapiprazole Alpha1_Receptor α1-Adrenergic Receptor Dapiprazole->Alpha1_Receptor Blocks Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Norepinephrine Norepinephrine (Endogenous) Norepinephrine->Alpha1_Receptor Binds & Activates PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Relaxation Vasodilation (Conjunctival Injection) Contraction->Relaxation

Caption: Signaling pathway of dapiprazole-induced vasodilation.

Experimental_Workflow cluster_pre Pre-Treatment cluster_induce Mydriasis Induction cluster_treat Dapiprazole Treatment cluster_post Post-Treatment Assessment Baseline Baseline Assessment (Pupil Diameter, Conjunctival Injection Score) Mydriatic Instill Mydriatic Agent (e.g., 2.5% Phenylephrine) Baseline->Mydriatic Wait Wait for Full Dilation (~20-30 min) Mydriatic->Wait Confirm Confirm & Record Mydriasis Wait->Confirm Dapiprazole Instill 0.5% Dapiprazole Solution Confirm->Dapiprazole Observe Observe & Grade Conjunctival Injection (Time points: 15, 30, 60, 120, 180 min) Dapiprazole->Observe Measure_Pupil Measure Pupil Diameter (at same time points) Dapiprazole->Measure_Pupil

Caption: Experimental workflow for assessing dapiprazole effects.

References

Dapiprazole Technical Support Center: Impact of Eye Color on Miotic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the influence of iris pigmentation on the miotic effect of Dapiprazole (B1669817).

Frequently Asked Questions (FAQs)

Q1: Does eye color affect the miotic efficacy of Dapiprazole?

A1: Yes, eye color, specifically the degree of iris pigmentation, influences the rate of pupillary constriction induced by Dapiprazole. Individuals with brown irides may experience a slightly slower rate of miosis compared to individuals with blue or green irides.[1] However, eye color does not appear to impact the final pupil size achieved.[1]

Q2: What is the mechanism of action of Dapiprazole that leads to miosis?

A2: Dapiprazole hydrochloride is an alpha-1 adrenergic receptor antagonist.[1][2] It induces miosis by blocking the alpha-1 adrenergic receptors located on the iris dilator muscle.[1][2][3] This blockage prevents the muscle from contracting, leading to a reduction in pupil size (miosis).

Q3: Why is the onset of miosis slower in darker irides?

A3: While the exact mechanism for the slower onset in more heavily pigmented irides is not definitively established in the provided literature, it is hypothesized that the melanin (B1238610) pigment in the iris stroma of darker eyes may bind to the drug. This binding could potentially reduce the amount of Dapiprazole immediately available to reach the alpha-1 adrenergic receptors on the iris dilator muscle, thus delaying the onset of miosis.

Q4: Are there any other factors that can influence the miotic effect of Dapiprazole?

A4: Yes, the miotic effect of Dapiprazole can also be influenced by the mydriatic agent used to induce pupil dilation prior to Dapiprazole administration. Studies have shown that Dapiprazole is effective in reversing mydriasis induced by phenylephrine (B352888) (an adrenergic agonist) and, to a lesser degree, tropicamide (B1683271) (a parasympatholytic agent).[1][4]

Troubleshooting Guides

Issue 1: Slower than expected onset of miosis in a subject with dark brown eyes.

  • Possible Cause: As documented, individuals with heavily pigmented irides (dark brown) may exhibit a slower pupillary constriction rate.[1]

  • Troubleshooting Steps:

    • Confirm Baseline and Mydriasis: Ensure that the baseline pupil diameter and the extent of mydriasis prior to Dapiprazole administration were adequately documented.

    • Extend Observation Time: Continue to measure pupillary diameter at regular intervals beyond the initially expected time to peak effect. The final pupil size is not typically affected by eye color.[1]

    • Review Dosing: Confirm that the correct dosage of Dapiprazole was administered according to the experimental protocol. While studies have explored different dosing regimens, a standard dose is typically used.[5]

    • Control for Confounding Factors: Ensure that lighting conditions are consistent across all measurements and subjects, as this can significantly impact pupil size.[6][7]

Issue 2: High variability in miotic response among subjects with the same eye color.

  • Possible Cause: Individual physiological differences, variations in the instillation technique, or underlying ocular conditions can contribute to response variability.

  • Troubleshooting Steps:

    • Standardize Instillation Technique: Ensure a consistent volume of the drop is instilled in the same location of the conjunctival sac for all subjects.

    • Screen for Ocular Conditions: Rule out any pre-existing ocular conditions that might affect pupillary response, such as pigment dispersion syndrome or iris atrophy.[2]

    • Control Environmental Factors: Maintain consistent and controlled lighting throughout the experiment for all subjects.

    • Increase Sample Size: A larger sample size can help to determine if the observed variability is statistically significant or due to random chance.

Data Presentation

Table 1: Summary of Dapiprazole's Miotic Effect by Eye Color (Qualitative)

Eye Color CategoryRate of Pupillary ConstrictionFinal Pupil Size
Light Irides (Blue, Green) Normal OnsetUnaffected by Eye Color
Dark Irides (Brown) Slightly Slower OnsetUnaffected by Eye Color

Table 2: Pupillary Diameter Reduction Over Time with Dapiprazole (General Population)

Time After InstillationMedian Reduction in Pupil Width (mm)
20 minutes0.9
40 minutesMaximum effect reached and maintained
180 minutesEffect remains stable

This data is from a study comparing Dapiprazole with Brimonidine (B1667796) and represents the miotic effect in a general population under scotopic conditions. It does not provide a direct comparison based on eye color.[6]

Experimental Protocols

Protocol: Assessing the Impact of Eye Color on Dapiprazole's Miotic Effect

This protocol outlines a methodology for a double-masked, placebo-controlled, crossover study to investigate the influence of iris pigmentation on the miotic effect of Dapiprazole.

1. Subject Recruitment and Screening:

  • Recruit a cohort of healthy volunteers with a balanced distribution of light-colored irides (blue, green) and dark-colored irides (brown).

  • Conduct a thorough ophthalmic examination to exclude individuals with any ocular pathology that could affect pupillary function.

  • Obtain informed consent from all participants.

2. Mydriasis Induction:

  • In a controlled lighting environment, instill one drop of a standard mydriatic agent (e.g., 2.5% phenylephrine) into the test eye(s) of each subject.[5][8]

  • Allow sufficient time for maximum pupil dilation to occur (typically 20-30 minutes for phenylephrine).

  • Measure and record the baseline mydriatic pupil diameter using a calibrated pupillometer.

3. Dapiprazole Administration:

  • Instill one to two drops of 0.5% this compound ophthalmic solution into the mydriatic eye(s).[8] In a crossover design, the same eye would receive a placebo in a separate session.

4. Pupillometry Measurements:

  • Measure pupil diameter using an infrared pupillometer at baseline (pre-mydriasis), after mydriasis, and at regular intervals after Dapiprazole instillation (e.g., 15, 30, 45, 60, 90, and 120 minutes).[8]

  • Maintain consistent, low-level illumination during all measurements to avoid stimulating the pupillary light reflex.

5. Data Analysis:

  • Calculate the change in pupil diameter from the mydriatic baseline at each time point for each subject.

  • Determine the pupillary constriction velocity (mm/s) for each subject.

  • Calculate the time to reach maximum miosis for each subject.

  • Stratify the data by eye color (light vs. dark irides) and perform statistical analysis (e.g., t-test or ANOVA) to compare the mean change in pupil diameter, constriction velocity, and time to maximum miosis between the groups.

Mandatory Visualizations

Dapiprazole_Signaling_Pathway cluster_synapse Sympathetic Nerve Terminal cluster_muscle Iris Dilator Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Muscle Contraction (Mydriasis) DAG->Contraction Contributes to Ca_Release->Contraction Leads to Dapiprazole Dapiprazole Dapiprazole->Alpha1_Receptor Blocks Experimental_Workflow cluster_crossover_flow Start Start: Subject Recruitment (Light vs. Dark Irides) Screening Ophthalmic Screening Start->Screening Baseline Baseline Pupillometry Screening->Baseline Mydriasis Induce Mydriasis (e.g., 2.5% Phenylephrine) Baseline->Mydriasis Mydriasis_Measure Measure Mydriatic Pupil Diameter Mydriasis->Mydriasis_Measure Randomization Randomization (Dapiprazole or Placebo) Mydriasis_Measure->Randomization Dapiprazole_Admin Administer 0.5% Dapiprazole Randomization->Dapiprazole_Admin Group A Placebo_Admin Administer Placebo Randomization->Placebo_Admin Group B Pupil_Monitoring Monitor Pupil Diameter (e.g., 15, 30, 60, 90, 120 min) Dapiprazole_Admin->Pupil_Monitoring Placebo_Admin->Pupil_Monitoring Data_Analysis Data Analysis by Eye Color Pupil_Monitoring->Data_Analysis Washout Washout Period Pupil_Monitoring->Washout Crossover Crossover to Opposite Treatment Washout->Crossover Crossover->Dapiprazole_Admin Group B Crossover->Placebo_Admin Group A

References

Minimizing Dapiprazole's adverse effects in preclinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the adverse effects of dapiprazole (B1669817) during preclinical trials.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical experiments with dapiprazole.

Issue 1: Excessive Ocular Irritation Observed Immediately Post-Administration

Symptoms: Pronounced and prolonged conjunctival hyperemia (redness), chemosis (swelling of the conjunctiva), and excessive tearing in animal subjects.

Possible Causes & Troubleshooting Steps:

  • Formulation pH and Tonicity: An improper pH or tonicity of the dapiprazole solution can cause immediate irritation.

    • Action: Verify that the pH of your formulation is between 6.5 and 7.5. Adjust with phosphate (B84403) buffers if necessary. Ensure the osmolality is in the range of 280-320 mOsm/kg.

  • Concentration of Dapiprazole: The concentration of dapiprazole may be too high for the specific animal model.

    • Action: Consider a dose-response study to determine the minimum effective concentration that reverses mydriasis with tolerable side effects. Studies have suggested that lower dosages can be efficacious with fewer adverse effects[1][2].

  • Preservative Sensitivity: If your formulation contains a preservative, such as benzalkonium chloride, it may be contributing to the irritation.

    • Action: Prepare a preservative-free formulation of dapiprazole for your preclinical studies. If a preservative is necessary for multi-dose vials, consider alternatives with a better-established safety profile in your animal model.

Issue 2: Signs of Ocular Pain or Discomfort in Animal Subjects

Symptoms: Frequent blinking, eye rubbing, or avoidance of light (photophobia) following administration.

Possible Causes & Troubleshooting Steps:

  • Stinging or Burning Sensation: Dapiprazole is known to cause a burning sensation upon instillation[3][4].

    • Action:

      • Formulation Viscosity: Increasing the viscosity of the formulation with a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or carboxymethylcellulose (CMC) can sometimes reduce the initial stinging sensation by promoting retention and a more gradual release.

      • Cooling the Formulation: Administering the solution slightly chilled (if stability is not compromised) may provide a soothing effect.

  • Inflammatory Response: The observed discomfort could be a sign of an inflammatory cascade.

    • Action: In your study design, include endpoints to measure inflammatory markers in tear fluid or ocular tissues (e.g., cytokine analysis via ELISA or PCR) to quantify the inflammatory response to different formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of dapiprazole observed in preclinical animal models?

Based on clinical data, the most anticipated adverse effects in preclinical models would be localized to the eye and include conjunctival injection (redness), burning or stinging upon instillation, ptosis (drooping eyelid), lid erythema (redness of the eyelid), and lid edema (swelling of the eyelid)[3][4].

Q2: How can I quantify the degree of conjunctival hyperemia in my preclinical study?

Conjunctival hyperemia can be scored using a standardized grading system. A simple 0-4 scale is often effective:

  • 0: Normal, no redness.

  • 1: Mild, slight redness.

  • 2: Moderate, definite redness.

  • 3: Severe, deep, beefy red.

  • 4: Very severe, diffuse, dark red.

Digital imaging and subsequent analysis with software to quantify red pixels in a specific region of interest can provide a more objective measure.

Q3: Are there any formulation strategies that can help minimize the local irritation caused by dapiprazole?

Yes, several formulation strategies can be explored:

  • Polymer Addition: Incorporating viscosity-enhancing polymers like HPMC or hyaluronic acid can improve comfort and retention time on the ocular surface.

  • pH and Buffer Optimization: Ensuring the formulation's pH is close to physiological levels (around 7.4) is critical.

  • Tonicity Adjustment: The formulation should be isotonic with tear fluid.

  • Preservative-Free Formulations: As preservatives can cause irritation, using a preservative-free formulation is highly recommended for preclinical studies.

Q4: What is the mechanism of action of dapiprazole that leads to its primary adverse effects?

Dapiprazole is an alpha-1 adrenergic receptor antagonist[5][6][7]. Its therapeutic effect of miosis (pupil constriction) is achieved by blocking these receptors on the iris dilator muscle[5][6]. However, alpha-1 adrenergic receptors are also present in the smooth muscle of conjunctival blood vessels. Blockade of these receptors leads to vasodilation, resulting in conjunctival hyperemia, the most common side effect[3][4].

Data Presentation

Table 1: Hypothetical Dose-Response Data for Dapiprazole-Induced Conjunctival Hyperemia in a Rabbit Model

Dapiprazole ConcentrationMean Hyperemia Score (0-4 Scale) at 30 min Post-instillationPercentage of Animals with Moderate to Severe Hyperemia (Score ≥ 2)
Vehicle Control0.2 ± 0.10%
0.25% Dapiprazole1.5 ± 0.530%
0.5% Dapiprazole2.8 ± 0.785%
1.0% Dapiprazole3.5 ± 0.4100%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of Ocular Irritation in a Rabbit Model

Objective: To evaluate the ocular irritation potential of a novel dapiprazole formulation.

Animals: New Zealand White rabbits (n=6 per group).

Groups:

  • Negative Control: 0.9% Saline solution.

  • Vehicle Control: Formulation vehicle without dapiprazole.

  • Test Article: 0.5% Dapiprazole formulation.

Procedure:

  • Perform a baseline ocular examination for all animals, scoring for conjunctival redness, chemosis, and discharge (Draize scale).

  • Instill 50 µL of the respective solution into the conjunctival sac of the right eye of each rabbit. The left eye remains untreated as a control.

  • Observe the animals for signs of discomfort immediately after instillation.

  • Score the eyes for redness, chemosis, and discharge at 1, 2, 4, 24, 48, and 72 hours post-instillation.

  • At each time point, perform slit-lamp biomicroscopy to assess for corneal and iridial changes.

Mandatory Visualization

Dapiprazole_Mechanism_of_Action cluster_0 Physiological State (Mydriasis) cluster_1 Dapiprazole Intervention cluster_2 Adverse Effect Pathway Adrenergic_Agonist Adrenergic Agonist (e.g., Phenylephrine) Alpha1_Receptor Alpha-1 Adrenergic Receptor (Iris Dilator Muscle) Adrenergic_Agonist->Alpha1_Receptor Binds to Dilation Iris Dilator Muscle Contraction Alpha1_Receptor->Dilation Activates Mydriasis Pupil Dilation (Mydriasis) Dilation->Mydriasis Leads to Dapiprazole Dapiprazole Alpha1_Receptor_D Alpha-1 Adrenergic Receptor (Iris Dilator Muscle) Dapiprazole->Alpha1_Receptor_D Blocks Relaxation Iris Dilator Muscle Relaxation Alpha1_Receptor_D->Relaxation Prevents Activation Miosis Pupil Constriction (Miosis) Relaxation->Miosis Leads to Dapiprazole_AE Dapiprazole Alpha1_Receptor_Vessel Alpha-1 Adrenergic Receptor (Conjunctival Blood Vessels) Dapiprazole_AE->Alpha1_Receptor_Vessel Blocks Vasodilation Vasodilation Alpha1_Receptor_Vessel->Vasodilation Causes Hyperemia Conjunctival Hyperemia (Redness) Vasodilation->Hyperemia Results in Preclinical_Workflow cluster_0 Phase 1: Formulation & Screening cluster_1 Phase 2: In Vivo Tolerability Study cluster_2 Phase 3: Efficacy & Side Effect Optimization cluster_3 Phase 4: Data Analysis Formulation Develop Dapiprazole Formulations (Varying concentration, pH, viscosity) InVitro In Vitro Cytotoxicity Assay (e.g., on corneal epithelial cells) Formulation->InVitro Animal_Model Select Animal Model (e.g., New Zealand White Rabbit) InVitro->Animal_Model Dose_Administration Single Dose Administration Animal_Model->Dose_Administration Clinical_Observation Clinical Observations (Draize/SPOTS Scoring) Dose_Administration->Clinical_Observation Slit_Lamp Slit-Lamp Examination Clinical_Observation->Slit_Lamp IOP Intraocular Pressure Measurement Slit_Lamp->IOP Mydriasis_Induction Induce Mydriasis (e.g., with Phenylephrine) IOP->Mydriasis_Induction Dapiprazole_Admin Administer Optimal Dapiprazole Formulation Mydriasis_Induction->Dapiprazole_Admin Pupillometry Measure Pupil Diameter Over Time Dapiprazole_Admin->Pupillometry Adverse_Effect_Monitoring Monitor and Score Adverse Effects (Hyperemia, Edema) Dapiprazole_Admin->Adverse_Effect_Monitoring Data_Analysis Analyze Efficacy vs. Adverse Effect Profile Pupillometry->Data_Analysis Adverse_Effect_Monitoring->Data_Analysis

References

Technical Support Center: Dapiprazole Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Dapiprazole (B1669817) under stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is Dapiprazole susceptible to degradation?

A1: Dapiprazole has been shown to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and photolytic conditions.[1][2][3] The drug is particularly unstable in neutral and alkaline hydrolytic environments.[1][2] There are conflicting reports on its stability under oxidative and photolytic stress. While some studies suggest stability to oxidative and thermal stress[1][2], another indicates high sensitivity to peroxide-induced degradation and moderate sensitivity to base-stress, with stability under heat and light.[4]

Q2: What are the known degradation products of Dapiprazole?

A2: Forced degradation studies have revealed the formation of multiple degradation products under various stress conditions.[2][4] Under alkaline hydrolysis, a major degradation product and two minor ones have been observed.[2] Acid hydrolysis results in two degradation products.[2] Photolytic degradation in acidic and aqueous solutions also leads to the formation of several products.[2] One study identified up to six degradation products across different stress conditions.[2] Another reported four additional peaks in alkaline degradation and eighteen in peroxide-induced degradation.[4]

Q3: What analytical methods are suitable for studying Dapiprazole degradation?

A3: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating and quantifying Dapiprazole in the presence of its degradation products.[1][2][5][6] These methods are typically validated according to International Council for Harmonisation (ICH) guidelines.[5][6]

Q4: Are there any conflicting findings in the literature regarding Dapiprazole's stability?

A4: Yes, there are some discrepancies in the reported stability of Dapiprazole. Notably, one set of studies reports that the drug is stable to oxidative and thermal stress[1][2], while another study found it to be "extremely sensitive" to peroxide-induced oxidation and stable to heat.[4] Similarly, photolytic stability reports vary, with some indicating degradation[1][2] and another suggesting stability.[4] These differences may arise from variations in experimental conditions such as the concentration of stress agents, duration of exposure, and the specific analytical methods used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent degradation results between experiments. Variation in experimental parameters such as temperature, pH, or concentration of stressor.Strictly control and document all experimental parameters. Ensure accurate preparation of all solutions and use calibrated equipment.
Poor separation of degradation products from the parent drug peak in HPLC. The chosen HPLC method is not stability-indicating. Suboptimal mobile phase composition, column type, or gradient.Develop and validate a stability-indicating HPLC method. Optimize the mobile phase, flow rate, and column to achieve adequate resolution between all peaks. Refer to published methods as a starting point.[1][2]
Unexpected degradation products are observed. Contamination of reagents or glassware. Secondary degradation of primary degradation products.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Analyze samples at multiple time points to distinguish between primary and secondary degradants.[7]
No degradation is observed under stress conditions. The stress conditions are not harsh enough. The drug is inherently stable under the tested conditions.Increase the concentration of the stressor, the temperature, or the duration of the study.[7] If no degradation is observed under aggressive conditions, the drug can be considered stable under that particular stress factor.

Summary of Dapiprazole Degradation Data

Stress Condition Observations Number of Degradation Products Reported Reference
Acidic Hydrolysis Labile, with a slower degradation rate compared to alkaline or neutral hydrolysis.2 to 3[2][4]
Alkaline Hydrolysis Highly labile; rapid and complete degradation can occur.3 to 4[2][4]
Neutral Hydrolysis Labile.Not specified, but degradation occurs.[1][2]
**Oxidative (H₂O₂) **Conflicting reports: Stable in 5% and 20% H₂O₂ at room temperature vs. extremely sensitive, resulting in eighteen additional peaks.0 or 18[2][4]
Thermal Stable.0[1][2][4]
Photolytic Some degradation observed.Multiple products formed.[1][2]

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on Dapiprazole is as follows:

  • Acid Hydrolysis: Dissolve Dapiprazole in 0.1 N HCl and reflux for a specified period (e.g., 8 hours).[7] If no significant degradation is observed, increase the acid concentration or reflux time.[7] Neutralize the solution before analysis.[4]

  • Alkaline Hydrolysis: Dissolve Dapiprazole in 0.02 M NaOH and maintain at a specific temperature (e.g., 40°C) for a set duration.[2] Due to high lability, conditions may need to be milder than for acid hydrolysis.[2] Neutralize the solution before analysis.[4]

  • Oxidative Degradation: Treat a solution of Dapiprazole with hydrogen peroxide (e.g., 3-20% H₂O₂) at room temperature.[2][4]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.[4]

  • Photolytic Degradation: Expose a solution of Dapiprazole to a combination of cool white fluorescent and near-ultraviolet lamps. A dark control sample should be stored under the same conditions to exclude thermal degradation.

Stability-Indicating RP-HPLC Method

The following is a representative RP-HPLC method for the analysis of Dapiprazole and its degradation products:

  • Column: Kromasil 100 C18[1][2]

  • Mobile Phase: A mixture of water (pH 6.5, containing 0.05% w/v 1-heptane sulfonic acid) and acetonitrile (B52724) (40:60, v/v).[1][2]

  • Flow Rate: 0.8 mL/min[1][2]

  • Detection Wavelength: 246 nm[1][2]

  • Linearity: The method should be validated for linearity, typically in the range of 5 to 30 µg/mL.[1][2]

Visualizations

G Dapiprazole Degradation Pathways Dapiprazole Dapiprazole Acid Acidic Hydrolysis Dapiprazole->Acid Alkali Alkaline Hydrolysis Dapiprazole->Alkali Neutral Neutral Hydrolysis Dapiprazole->Neutral Oxidative Oxidative Stress Dapiprazole->Oxidative Photolytic Photolytic Stress Dapiprazole->Photolytic Thermal Thermal Stress Dapiprazole->Thermal DP_Acid Degradation Products Acid->DP_Acid DP_Alkali Degradation Products Alkali->DP_Alkali DP_Neutral Degradation Products Neutral->DP_Neutral DP_Oxidative Degradation Products Oxidative->DP_Oxidative Conflicting Reports DP_Photolytic Degradation Products Photolytic->DP_Photolytic Conflicting Reports No_Degradation Stable Thermal->No_Degradation

Caption: Dapiprazole degradation under various stress conditions.

G Forced Degradation Experimental Workflow start Prepare Dapiprazole Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize (for Acid/Base Hydrolysis) stress->neutralize dilute Dilute to Working Concentration stress->dilute For other stress conditions neutralize->dilute analyze Analyze by Stability-Indicating HPLC dilute->analyze data Identify and Quantify Degradation Products analyze->data end Report Findings data->end

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Dapiprazole Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dapiprazole (B1669817), with a specific focus on its use in subjects with brown irides.

Frequently Asked Questions (FAQs)

Q1: Is a dosage adjustment of Dapiprazole required for subjects with brown irides?

Currently, there are no specific recommendations for adjusting the dosage of Dapiprazole for individuals with brown irides.[1] The standard dosage of two drops of 0.5% Dapiprazole hydrochloride ophthalmic solution, followed 5 minutes later by an additional two drops, is recommended for all patients.[1][2]

Q2: Why might the response to Dapiprazole be slower in subjects with brown irides?

The rate of pupillary constriction following Dapiprazole administration may be slightly slower in individuals with brown irides compared to those with blue or green irides.[1][3][4] While the exact mechanism for this difference is not fully elucidated, it is hypothesized to be related to the higher melanin (B1238610) content in brown irides. Melanin is known to bind some drugs, which could potentially slow the diffusion of Dapiprazole to its target receptors on the iris dilator muscle.

Q3: Does iris color affect the final pupil size after Dapiprazole administration?

No, eye color does not appear to influence the final pupil size achieved after the administration of Dapiprazole.[1][4] While the onset of miosis may be slower in brown irides, the extent of pupillary constriction is expected to be comparable to that in lighter-colored irides.

Q4: What is the mechanism of action of Dapiprazole?

Dapiprazole is an alpha-1 adrenergic receptor antagonist.[2][3][5][6] It induces miosis (pupil constriction) by blocking the alpha-1 adrenergic receptors on the dilator muscle of the iris.[3][4] This action counteracts the mydriatic (pupil-dilating) effects of adrenergic agonists like phenylephrine (B352888) and, to a lesser extent, parasympatholytic agents like tropicamide.[1][7][8]

Q5: What are the common adverse reactions associated with Dapiprazole?

The most frequently reported side effect is conjunctival injection (redness), which can last for about 20 minutes in over 80% of patients.[1] Other common reactions include a burning sensation upon instillation, ptosis (drooping eyelid), lid erythema (redness), lid edema (swelling), chemosis (swelling of the conjunctiva), itching, punctate keratitis, corneal edema, brow ache, photophobia, and headaches.[1]

Troubleshooting Guide

Issue 1: Slower than expected pupillary constriction in a subject with brown irides.

  • Troubleshooting Steps:

    • Verify Correct Administration: Ensure the standard dosing regimen of two drops, followed by another two drops five minutes later, was administered correctly.[1][2]

    • Allow for More Time: Recognize that a slower onset of action is an expected pharmacokinetic property in individuals with darkly pigmented irides.[1][3][4] Continue to monitor the subject's pupil diameter at regular intervals.

    • Assess Final Pupil Size: The final pupil size should not be affected by iris color.[1][4] If the desired level of miosis is not achieved after an extended period, investigate other potential contributing factors.

    • Subject Communication: Inform the subject that a slower reversal of mydriasis can be normal for individuals with brown eyes.

Issue 2: A subject with brown irides reports prolonged burning or irritation after Dapiprazole instillation.

  • Troubleshooting Steps:

    • Reassure the Subject: A burning sensation upon instillation is a common side effect reported in approximately half of all patients.[1]

    • Monitor for Other Signs: Observe for other adverse reactions such as excessive lid edema, chemosis, or signs of an allergic reaction.

    • Consider a Lubricating Eye Drop: If the irritation persists and is not accompanied by other severe symptoms, a sterile, preservative-free lubricating eye drop may be considered to soothe the ocular surface. Consult the experimental protocol for guidance on the use of concomitant medications.

Data Presentation

Table 1: Effect of Iris Color on Dapiprazole's Miotic Action

FeatureLight Irides (Blue, Green)Dark Irides (Brown)
Rate of Pupillary Constriction NormalMay be slightly slower[1][3][4]
Final Pupil Size UnaffectedUnaffected[1][4]
Recommended Dosage 0.5% solution, 2 drops, then 2 more after 5 min[1][2]0.5% solution, 2 drops, then 2 more after 5 min[1][2]

Table 2: Standard Administration Protocol for Dapiprazole

StepActionDetails
1 Initial InstillationAdminister 2 drops of 0.5% this compound ophthalmic solution topically to the conjunctiva of each eye.[1]
2 Waiting PeriodWait for 5 minutes.[1]
3 Second InstillationAdminister an additional 2 drops to each eye.[1]

Experimental Protocols

Protocol: Assessment of Dapiprazole Efficacy in Reversing Pharmacologically-Induced Mydriasis

  • Subject Selection:

    • Enroll subjects with no history of ocular disease.

    • Record baseline characteristics, including age, sex, and iris color (categorized as light, mixed, or dark).

  • Baseline Measurements:

    • Measure baseline pupil diameter in millimeters using a calibrated pupillometer under standardized dim lighting conditions.

    • Assess and record baseline visual acuity and intraocular pressure.

  • Induction of Mydriasis:

    • Instill a mydriatic agent (e.g., 2.5% phenylephrine and/or 1.0% tropicamide) into each eye as per the study design.[9]

    • Wait for maximal pupil dilation, typically 20-30 minutes, and record the dilated pupil diameter.

  • Dapiprazole Administration:

    • Administer Dapiprazole or a placebo control according to the standard protocol (2 drops followed by 2 more drops after 5 minutes).[1]

  • Post-Administration Monitoring:

    • Measure pupil diameter at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-Dapiprazole instillation.

    • Record any adverse events, such as conjunctival injection, burning, or discomfort, and their duration.[1]

  • Data Analysis:

    • Calculate the mean change in pupil diameter from the dilated state at each time point for each group (stratified by iris color).

    • Compare the rate of pupillary constriction and the time to return to baseline pupil size between different iris color groups.

Visualizations

Dapiprazole_Mechanism_of_Action cluster_0 Sympathetic Nervous System cluster_1 Iris Dilator Muscle Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Binds to Muscle Contraction (Mydriasis) Muscle Contraction (Mydriasis) Alpha-1 Receptor->Muscle Contraction (Mydriasis) Activates Dapiprazole Dapiprazole Dapiprazole->Alpha-1 Receptor Blocks

Caption: Mechanism of action of Dapiprazole on the iris dilator muscle.

Experimental_Workflow start Subject Recruitment & Baseline Assessment mydriasis Induce Mydriasis (Phenylephrine/Tropicamide) start->mydriasis pupil_measurement1 Measure Dilated Pupil Diameter mydriasis->pupil_measurement1 randomization Randomize Subjects pupil_measurement1->randomization dapiprazole Administer Dapiprazole (Standard Dose) randomization->dapiprazole Treatment Group placebo Administer Placebo randomization->placebo Control Group monitoring Monitor Pupil Diameter & Adverse Events at Intervals dapiprazole->monitoring placebo->monitoring data_analysis Analyze Data (Stratify by Iris Color) monitoring->data_analysis end Conclusion data_analysis->end Troubleshooting_Delayed_Response start Slower than Expected Pupillary Constriction Observed check_iris_color Is the Subject's Iris Color Brown? start->check_iris_color expected_finding This is an expected finding. Continue monitoring. check_iris_color->expected_finding Yes investigate_further Investigate Other Potential Causes check_iris_color->investigate_further No document Document Findings and Continue Observation expected_finding->document verify_admin Verify Correct Administration Protocol investigate_further->verify_admin check_med_history Review Subject's Concomitant Medications verify_admin->check_med_history check_med_history->document

References

Technical Support Center: Long-Term Toxicology Studies of Dapiprazole in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapiprazole. The information is based on available data from long-term toxicology studies in rats.

Frequently Asked Questions (FAQs)

Q1: What are the main target organs for toxicity in long-term Dapiprazole studies in rats?

A1: Based on available data, the primary target organ for toxicity following long-term, high-dose administration of Dapiprazole in rats is the liver. Specifically, a 104-week study demonstrated an increased incidence of liver tumors in male rats at the highest dose tested.

Q2: Were any carcinogenic effects observed in long-term rat studies?

A2: Yes, a 104-week dietary administration study in rats showed a statistically significant increase in the incidence of liver tumors. This effect was observed only in male rats at the highest administered dose of 300 mg/kg/day. No significant increase in liver tumors was seen in male and female rats at doses of 30 and 100 mg/kg/day, or in female rats at the 300 mg/kg/day dose.[1]

Q3: What were the effects of Dapiprazole on reproductive function in long-term rat studies?

A3: Long-term studies on Dapiprazole have reported negative results for impairment of fertility in rats.[1] Reproduction studies conducted in rats at high doses revealed no evidence of impaired fertility or harm to the fetus.[1]

Q4: I am observing unexpected clinical signs in my long-term rat study with a similar alpha-adrenergic antagonist. What should I consider?

A4: It is important to closely monitor for a range of clinical signs. In long-term studies with other compounds administered via oral gavage, observations can include changes in body weight and food consumption. For instance, in one 104-week study with a different test substance, treated rats showed lower body weights throughout the study compared to the control group.[2] Careful and consistent monitoring of these parameters is crucial.

Troubleshooting Guides

Issue: Higher than expected incidence of liver abnormalities in male rats.

Possible Cause 1: Dose-Related Hepatotoxicity

  • Troubleshooting: Review your dosing regimen. Long-term exposure to high doses of Dapiprazole (e.g., 300 mg/kg/day) has been associated with an increased incidence of liver tumors in male rats.[1] Consider if your high dose is exceeding the maximum tolerated dose (MTD).

  • Recommendation: Ensure that dose levels are appropriately selected based on preliminary dose-range finding studies. The high dose should induce minimal to moderate toxicity without causing excessive mortality.

Possible Cause 2: Species- and Sex-Specific Effects

  • Troubleshooting: The observed hepatotoxicity with Dapiprazole was specific to male rats at the highest dose.[1] This suggests a potential sex-specific mechanism of toxicity.

  • Recommendation: When analyzing your data, stratify by sex to identify any sex-specific trends. Consider the hormonal and metabolic differences between male and female rats that might contribute to these findings.

Issue: Variability in reproductive performance in treated rats.

Possible Cause 1: Confounding factors in the experimental setup.

  • Troubleshooting: Although Dapiprazole has not been shown to impair fertility in rats, other experimental factors can influence reproductive outcomes.[1] Review your animal husbandry, diet, and environmental conditions to ensure they are optimal and consistent across all groups.

  • Recommendation: Refer to established guidelines for reproductive toxicity studies, such as those from the FDA, to ensure your protocol minimizes variability.[3] This includes appropriate acclimatization periods, housing conditions, and mating procedures.

Possible Cause 2: Maternal Toxicity at High Doses.

  • Troubleshooting: While direct reproductive toxicity may not be an issue, high doses of any compound can lead to general maternal toxicity (e.g., reduced body weight, decreased food consumption), which can indirectly affect reproductive outcomes.

  • Recommendation: Carefully monitor maternal well-being throughout the gestation and lactation periods. Correlate any adverse reproductive findings with signs of maternal toxicity to distinguish between direct reproductive effects and secondary effects of maternal stress.

Data Presentation

Table 1: Summary of Carcinogenicity Findings in Male Rats (104-Week Study)

FindingControlLow Dose (30 mg/kg/day)Mid Dose (100 mg/kg/day)High Dose (300 mg/kg/day)
Liver Tumor Incidence Not ReportedNot ReportedNot ReportedStatistically Significant Increase[1]

Note: Specific incidence rates for liver tumors are not publicly available.

Table 2: Summary of Reproductive and Developmental Toxicity Findings in Rats

Study TypeEndpointObservation
Fertility and Early Embryonic Development Fertility IndexNo evidence of impairment.[1]
Embryo-Fetal Development Fetal HarmNo evidence of harm to the fetus.[1]

Experimental Protocols

104-Week Oral Carcinogenicity Study in Rats (General Protocol)

This protocol is a generalized representation based on standard practices for such studies.

  • Test System: Young, healthy rats (e.g., Sprague-Dawley or Wistar strain), both male and female.

  • Group Size: Typically 50-60 animals per sex per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels (low, medium, and high). The high dose is typically set near the Maximum Tolerated Dose (MTD).

  • Administration: The test substance is administered in the diet or via oral gavage daily for 104 weeks.[2]

  • Observations:

    • Clinical Signs: Monitored daily for any signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and at least every four weeks thereafter.[2]

    • Hematology and Clinical Chemistry: Blood samples collected at interim points (e.g., 6, 12, 18 months) and at terminal sacrifice.

    • Gross Pathology and Histopathology: A full necropsy is performed on all animals. A comprehensive set of tissues is collected, weighed, and examined microscopically.

Fertility and Early Embryonic Development Study in Rats (General Protocol)

This protocol is a generalized representation based on standard practices.

  • Test System: Sexually mature male and female rats.

  • Group Size: Sufficient number of animals to ensure meaningful statistical analysis of fertility and pregnancy outcomes.

  • Dose Groups: A control group and at least three dose levels.

  • Administration:

    • Males: Dosed for a period before mating (e.g., 4 weeks) to cover the duration of spermatogenesis and during the mating period.

    • Females: Dosed for a period before mating (e.g., 2 weeks) to cover at least two full estrous cycles, during mating, and through implantation.

  • Mating: One male and one or two females are cohabited. Mating is confirmed by the presence of a vaginal plug or sperm.

  • Endpoints:

    • Parental Animals: Clinical signs, body weight, food consumption, estrous cyclicity, mating and fertility indices, number of corpora lutea, and implantation sites.

    • Offspring: Not typically evaluated in this study type, as females are sacrificed mid-gestation.

Mandatory Visualization

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (104 Weeks) cluster_monitoring In-Life Monitoring cluster_termination Terminal Phase animal_selection Animal Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (Minimum 1 Week) animal_selection->acclimatization control Control Group (Vehicle) acclimatization->control low_dose Low Dose Group acclimatization->low_dose mid_dose Mid Dose Group acclimatization->mid_dose high_dose High Dose Group (e.g., 300 mg/kg/day) acclimatization->high_dose clinical_signs Daily Clinical Signs body_weight Weekly/Monthly Body Weight food_consumption Weekly/Monthly Food Consumption interim_blood Interim Blood Collection (Hematology & Clinical Chemistry) necropsy Gross Necropsy control->necropsy low_dose->necropsy mid_dose->necropsy high_dose->necropsy clinical_signs->necropsy body_weight->necropsy food_consumption->necropsy interim_blood->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathology organ_weights->histopathology

Caption: Workflow for a 104-Week Rat Carcinogenicity Study.

signaling_pathway dapiprazole Dapiprazole alpha1_receptor Alpha-1 Adrenergic Receptor dapiprazole->alpha1_receptor Blocks gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release ca_release->pkc Activates downstream Downstream Cellular Effects pkc->downstream

Caption: Dapiprazole's Mechanism via Alpha-1 Adrenergic Receptor Blockade.

References

Validation & Comparative

A Comparative Analysis of Dapiprazole and Thymoxamine (Moxisylyte) for Ophthalmic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two alpha-1 adrenergic antagonists, Dapiprazole (B1669817) and Thymoxamine (also known as Moxisylyte), with a focus on their application in reversing pharmacologically induced mydriasis. The information presented is collated from various preclinical and clinical studies to offer an objective overview of their performance, supported by experimental data.

Mechanism of Action and Receptor Affinity

Both Dapiprazole and Thymoxamine are competitive antagonists of alpha-1 adrenergic receptors.[1][2][3][4] In the eye, they induce miosis by blocking the alpha-1 adrenergic receptors on the iris dilator muscle, leading to pupil constriction.[4] This action effectively counteracts the mydriatic effects of sympathomimetic agents like phenylephrine (B352888) and, to a lesser extent, parasympatholytic agents like tropicamide.[5][6]

Receptor Binding Profile
DrugReceptor SubtypeAffinity (pA2)
Dapiprazole α1A (rat vas deferens)7.93
α1B (guinea-pig spleen)7.13
α1D (rat aorta)8.26
Thymoxamine α1Preferential Antagonist

Pharmacokinetics and Metabolism

Both drugs are administered topically as ophthalmic solutions. Preclinical studies in rabbits have provided insights into their ocular pharmacokinetics.

Dapiprazole

Following topical instillation, dapiprazole readily crosses the corneal epithelium, achieving high concentrations in ocular tissues.[10] This leads to a prompt miotic effect. Systemic absorption of dapiprazole from ophthalmic administration is considered negligible.[4][10]

Thymoxamine (Moxisylyte)

Thymoxamine also demonstrates good corneal permeation.[11] It is a prodrug that undergoes rapid hydrolysis by esterases in the plasma and tissues to its active metabolite, deacetyl-thymoxamine.[3] This rapid conversion is a key feature of its pharmacokinetic profile. Similar to dapiprazole, systemic side effects following ocular treatment are unlikely due to very low plasma levels of its active metabolite.[11]

FeatureDapiprazoleThymoxamine (Moxisylyte)
Corneal Permeation High[10]Good[11]
Metabolism Minimal data on ocular metabolismRapidly hydrolyzed to active metabolite (deacetyl-thymoxamine)[3]
Systemic Absorption Negligible[4][10]Negligible[11]

Clinical Efficacy in Reversal of Mydriasis

The primary clinical application for both dapiprazole and thymoxamine is the reversal of pharmacologically induced mydriasis.

Dapiprazole

Clinical studies have demonstrated that 0.5% dapiprazole ophthalmic solution is effective in reversing mydriasis induced by phenylephrine and, to a lesser extent, tropicamide.[5][6][12][13] It has been shown to significantly reduce pupil diameter compared to placebo.[12]

Thymoxamine (Moxisylyte)

Thymoxamine, typically at a 0.5% concentration, has also been shown to be effective in reversing mydriasis, particularly that induced by phenylephrine.[1] It consistently produces miosis.[1]

Due to a lack of head-to-head comparative trials, a direct quantitative comparison of efficacy is challenging. However, individual studies provide valuable data on their performance.

Experimental Protocols

Protocol for Evaluation of Mydriasis Reversal

This protocol is a generalized representation based on methodologies described in various clinical trials.[13][14][15]

Objective: To assess the efficacy of an alpha-1 adrenergic antagonist (Dapiprazole or Thymoxamine) in reversing pharmacologically induced mydriasis.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers with no pre-existing ocular pathologies is recruited.

  • Baseline Measurements: Baseline pupil diameter is measured under standardized lighting conditions (e.g., scotopic, mesopic, and photopic) using a pupillometer. Visual acuity and intraocular pressure are also recorded.

  • Induction of Mydriasis: Mydriasis is induced by instilling a mydriatic agent, such as 2.5% phenylephrine and/or 0.5% tropicamide, into the conjunctival sac of each eye.

  • Confirmation of Mydriasis: Pupil diameter is measured periodically until maximum dilation is achieved and confirmed.

  • Test Agent Administration: The test agent (Dapiprazole or Thymoxamine ophthalmic solution) is administered to one eye, while a placebo is administered to the contralateral eye in a double-masked, randomized fashion.

  • Post-instillation Monitoring: Pupil diameter, visual acuity, and intraocular pressure are measured at regular intervals (e.g., 30, 60, 120, 240 minutes) post-instillation.

  • Data Analysis: The change in pupil diameter from the mydriatic state is calculated at each time point. The time taken for the pupil to return to baseline or a predefined miotic state is also determined. Statistical analysis is performed to compare the effects of the test agent and placebo.

Signaling Pathways and Visualizations

Alpha-1 Adrenergic Receptor Signaling Pathway

Dapiprazole and Thymoxamine exert their effects by antagonizing the alpha-1 adrenergic receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq signaling pathway.[16][17] Activation of this receptor by an agonist (like phenylephrine) initiates a signaling cascade that leads to smooth muscle contraction (mydriasis). Antagonism by Dapiprazole or Thymoxamine blocks this cascade, leading to muscle relaxation and miosis.

alpha1_signaling cluster_antagonists Antagonists cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Dapiprazole Dapiprazole Alpha1_Receptor α1-Adrenergic Receptor Dapiprazole->Alpha1_Receptor Blockade Thymoxamine Thymoxamine Thymoxamine->Alpha1_Receptor Blockade Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Contraction Iris Dilator Muscle Contraction (Mydriasis) Ca_release->Contraction PKC->Contraction

Alpha-1 adrenergic receptor signaling pathway and points of antagonism.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of Dapiprazole and Thymoxamine in reversing mydriasis.

experimental_workflow cluster_screening Phase 1: Screening & Baseline cluster_induction Phase 2: Mydriasis Induction cluster_intervention Phase 3: Intervention cluster_assessment Phase 4: Post-Intervention Assessment cluster_analysis Phase 5: Data Analysis A Subject Recruitment (Healthy Volunteers) B Baseline Measurements (Pupil Diameter, VA, IOP) A->B C Instillation of Mydriatic Agent (e.g., Phenylephrine) B->C D Randomization C->D E1 Group 1: Dapiprazole Instillation D->E1 E2 Group 2: Thymoxamine Instillation D->E2 E3 Group 3: Placebo Instillation D->E3 F Serial Measurements (Pupil Diameter, VA, IOP) at T=30, 60, 120, 240 min E1->F E2->F E3->F G Comparative Analysis of: - Rate of Miosis - Time to Baseline Pupil Size - Adverse Events F->G

Workflow for a comparative clinical trial of miotic agents.

Adverse Effects

Both Dapiprazole and Thymoxamine are generally well-tolerated when administered topically. The most common side effects are localized to the eye.

  • Dapiprazole: Common side effects include conjunctival injection (redness), burning or stinging upon instillation, ptosis (drooping eyelid), lid erythema and edema, chemosis, itching, and browache.[6][18][19]

  • Thymoxamine (Moxisylyte): The most frequently reported side effects are transient burning and conjunctival hyperemia.[1]

Conclusion

Dapiprazole and Thymoxamine are both effective alpha-1 adrenergic antagonists for the reversal of pharmacologically induced mydriasis. Their primary mechanism of action is the blockade of alpha-1 receptors on the iris dilator muscle. Dapiprazole has a well-characterized receptor affinity profile with selectivity for alpha-1A and -1D subtypes. Thymoxamine is a prodrug that is rapidly converted to its active form. While both are effective, particularly against phenylephrine-induced mydriasis, the choice between them may depend on factors such as formulation availability and specific clinical circumstances. Further head-to-head clinical trials would be beneficial for a more definitive comparative assessment of their efficacy and onset of action.

References

Validating the miotic effects of Dapiprazole in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the miotic effects of Dapiprazole (B1669817) against other ophthalmic agents, supported by data from clinical studies. The following sections detail the experimental protocols, present quantitative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.

Dapiprazole, an alpha-1 adrenergic receptor antagonist, has been investigated for its ability to induce miosis, primarily for the reversal of iatrogenically induced mydriasis.[1][2] Clinical studies have compared its efficacy and tolerability with other miotic agents, such as the alpha-2 adrenergic agonist brimonidine (B1667796) and the parasympathomimetic pilocarpine (B147212).[3][4] These comparisons provide valuable insights into the relative performance and mechanisms of these drugs.

Comparative Miotic Efficacy: Dapiprazole vs. Alternatives

Clinical trials have demonstrated that while Dapiprazole is effective in constricting the pupil, its performance relative to other miotics and its side effect profile are critical considerations.

Dapiprazole vs. Brimonidine

Studies comparing Dapiprazole and Brimonidine have shown that both agents can effectively reduce pupil diameter, particularly under low light conditions.[5][6] One prospective, randomized study involving 19 healthy volunteers found that both Dapiprazole and Brimonidine significantly reduced pupil size under scotopic conditions.[5] After 20 minutes, the median reduction in pupil width was 1.4 mm for brimonidine and 0.9 mm for dapiprazole.[5] The maximum effect for both drugs was observed at 40 minutes and was sustained for up to 180 minutes.[5][6] However, Brimonidine was reported to have a slightly stronger effect.[5][6]

Another study with 30 healthy volunteers compared 0.25% Dapiprazole with 0.20% Brimonidine tartrate and 0.02% Aceclidine.[3] This study found that Brimonidine had the best miotic effect and was well-tolerated.[3] Dapiprazole showed a similar miotic effect to Brimonidine but was associated with more side effects, including hyperemia and a burning sensation, leading to significant discomfort for many patients.[3]

Dapiprazole vs. Pilocarpine

The combination of Dapiprazole and Pilocarpine has been explored to leverage their different mechanisms of action for a potentially additive miotic effect.[4][7][8] Dapiprazole induces miosis by blocking the alpha-1 adrenergic receptors on the iris dilator muscle, causing it to relax.[1][2] In contrast, Pilocarpine, a parasympathomimetic agent, stimulates the muscarinic receptors on the iris sphincter muscle, causing it to contract.[4]

A study involving 60 healthy volunteers evaluated the additive miotic actions of 0.5% Dapiprazole and 2% Pilocarpine in reversing mydriasis induced by tropicamide (B1683271) and phenylephrine.[4] The results indicated that the combination of Dapiprazole and Pilocarpine induced miosis significantly faster than either drug administered alone, demonstrating an additive effect.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the miotic effects of Dapiprazole and its comparators from the cited clinical studies.

Drug Concentration Time Point Median Pupil Diameter Reduction (mm) Lighting Condition Reference
Dapiprazole0.5%20 minutes0.9Scotopic (0.03 lux)[5]
Brimonidine0.2%20 minutes1.4Scotopic (0.03 lux)[5]
Dapiprazole0.25%30-120 minutesSignificant Miosis (qualitative)Scotopic, Mesopic, Photopic[3]
Brimonidine0.20%30-120 minutesSignificant Miosis (qualitative)Scotopic, Mesopic, Photopic[3]
Drug(s) Concentration(s) Outcome Induced Mydriasis Agents Reference
Dapiprazole + Pilocarpine0.5% + 2%Significantly faster miosis than either drug alone0.5% Tropicamide and 10% Phenylephrine[4]

Experimental Protocols

Detailed methodologies from the key comparative studies are outlined below to provide a clear understanding of the experimental conditions.

Study: Brimonidine vs. Dapiprazole[5][6]
  • Objective: To evaluate the influence of Dapiprazole versus Brimonidine on pupil size at various illumination levels.

  • Study Design: A randomized, prospective, intraindividual comparison study.

  • Participants: 19 healthy volunteers.

  • Intervention: Each participant received one drop of Dapiprazole ophthalmic solution in one eye and one drop of Brimonidine ophthalmic solution in the other eye.

  • Measurements: Pupil diameter was measured using an infrared binocular pupillometer at three illumination levels: scotopic (0.03 lux), low mesopic (0.82 lux), and high mesopic (6.4 lux). Measurements were taken before and at 20, 40, 60, and 180 minutes after drug application.

Study: Dapiprazole, Brimonidine, and Aceclidine Comparison[3]
  • Objective: To evaluate the effect of three types of topically applied miotic eyedrops on pupil diameter in normal eyes.

  • Study Design: A prospective study.

  • Participants: 60 eyes of 30 healthy volunteers.

  • Intervention: Participants were treated with 0.25% Dapiprazole, 0.20% Brimonidine tartrate, and 0.02% Aceclidine. Each medication was tested after a washout period of at least 6 weeks.

  • Measurements: Pupil diameter was measured under scotopic, mesopic (4 lux), and photopic (50 lux) conditions using an infrared pupillometer. Measurements were taken before and at 30, 120, and 240 minutes after instillation. Tolerability was assessed using a subjective scoring system.

Study: Additive Effects of Dapiprazole and Pilocarpine[4]
  • Objective: To evaluate the additive miotic actions of Pilocarpine and Dapiprazole.

  • Study Design: A randomized, double-blind, comparative study.

  • Participants: 60 healthy volunteers.

  • Intervention: Mydriasis was induced in one eye of each volunteer using 0.5% tropicamide and 10% phenylephrine. The reversal of mydriasis was then evaluated by comparing the effects of 0.5% Dapiprazole and 2% Pilocarpine administered together and alone.

  • Measurements: The rate and extent of miosis were measured to determine the additive effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and the procedural flows of the clinical studies.

G cluster_dapiprazole Dapiprazole Pathway Dapiprazole Dapiprazole Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Dapiprazole->Alpha-1 Adrenergic Receptor blocks Iris Dilator Muscle Iris Dilator Muscle Alpha-1 Adrenergic Receptor->Iris Dilator Muscle activates (blocked) Relaxation Relaxation Iris Dilator Muscle->Relaxation Miosis Miosis Relaxation->Miosis

Dapiprazole's mechanism of action.

G cluster_brimonidine Brimonidine Pathway Brimonidine Brimonidine Alpha-2 Adrenergic Receptor Alpha-2 Adrenergic Receptor Brimonidine->Alpha-2 Adrenergic Receptor activates Norepinephrine Release Norepinephrine Release Alpha-2 Adrenergic Receptor->Norepinephrine Release inhibits Iris Dilator Muscle Iris Dilator Muscle Norepinephrine Release->Iris Dilator Muscle reduced stimulation Reduced Contraction Reduced Contraction Iris Dilator Muscle->Reduced Contraction Miosis Miosis Reduced Contraction->Miosis

Brimonidine's mechanism of action.

G cluster_pilocarpine Pilocarpine Pathway Pilocarpine Pilocarpine Muscarinic Receptor (M3) Muscarinic Receptor (M3) Pilocarpine->Muscarinic Receptor (M3) activates Iris Sphincter Muscle Iris Sphincter Muscle Muscarinic Receptor (M3)->Iris Sphincter Muscle stimulates Contraction Contraction Iris Sphincter Muscle->Contraction Miosis Miosis Contraction->Miosis

Pilocarpine's mechanism of action.

G Patient Recruitment Patient Recruitment Baseline Pupil Measurement Baseline Pupil Measurement Patient Recruitment->Baseline Pupil Measurement Randomized Drug Administration Randomized Drug Administration Baseline Pupil Measurement->Randomized Drug Administration Post-Dose Pupil Measurements Post-Dose Pupil Measurements Randomized Drug Administration->Post-Dose Pupil Measurements (e.g., 20, 40, 60, 180 min) Data Analysis Data Analysis Post-Dose Pupil Measurements->Data Analysis

Typical experimental workflow for comparative miotic studies.

References

A Comparative Analysis of Dapiprazole's Efficacy in Reversing Tropicamide-Induced Mydriasis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of dapiprazole (B1669817) and other miotic agents in their ability to reverse mydriasis induced by the antimuscarinic agent tropicamide (B1683271). Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data on efficacy, outlines detailed methodologies, and visualizes the underlying physiological mechanisms.

Executive Summary

Pupillary dilation, or mydriasis, is a standard and necessary procedure for comprehensive ophthalmological examination. Tropicamide, a muscarinic receptor antagonist, is widely used for this purpose due to its rapid onset and relatively short duration of action.[1][2][3] However, the lingering effects of mydriasis, such as photophobia and blurred vision, can be inconvenient and disruptive for patients. This has led to the investigation of reversal agents, known as miotics, to expedite the return to normal pupillary function. Dapiprazole, an alpha-1 adrenergic antagonist, is one such agent. This guide evaluates the effectiveness of dapiprazole in comparison to other alternatives, namely pilocarpine (B147212) and brimonidine, as well as a placebo control, in the reversal of tropicamide-induced mydriasis.

Comparative Efficacy of Mydriasis Reversal Agents

The following table summarizes the quantitative data from various clinical studies on the effectiveness of different miotic agents in reversing tropicamide-induced mydriasis.

Treatment AgentConcentrationMydriatic AgentKey Efficacy FindingsAdverse Effects
Dapiprazole 0.5%0.5% TropicamidePartially effective in reversing mydriasis.[4] Constricted tropicamide-dilated pupil by 1 mm after 1 hour.Not specified in abstract.
Pilocarpine 2%0.5% TropicamideNo significant difference in the decrease in pupil size compared to the control eye.[5]In some cases, visual acuity was reduced.[5]
Brimonidine 0.15%Not specified (tested on healthy, non-dilated eyes)At 4 hours, pupils showed a mean decrease of 0.95±0.74 mm from baseline under scotopic conditions.[6]Not specified in abstract.
Placebo N/A0.5% TropicamideServes as a baseline for the natural recovery from mydriasis.N/A

Experimental Protocols

The methodologies employed in clinical trials evaluating the reversal of tropicamide-induced mydriasis generally follow a standardized approach to ensure the reliability and comparability of results.

A Typical Experimental Workflow:

G cluster_screening Screening & Baseline cluster_induction Mydriasis Induction cluster_intervention Intervention cluster_assessment Efficacy & Safety Assessment s1 Subject Recruitment (Healthy Volunteers) s2 Informed Consent s1->s2 s3 Baseline Pupil Diameter Measurement (Pupillometry) s2->s3 m1 Instillation of Tropicamide (e.g., 0.5% or 1%) s3->m1 m2 Wait for Maximal Dilation (e.g., 30-45 minutes) m1->m2 m3 Measurement of Mydriatic Pupil Diameter m2->m3 i1 Randomized Instillation of Reversal Agent (Dapiprazole, Pilocarpine, Brimonidine, or Placebo) m3->i1 a1 Pupil Diameter Measurement at Pre-defined Time Intervals (e.g., 15, 30, 60, 90, 120 mins) i1->a1 a2 Assessment of Visual Acuity and Accommodation a1->a2 a3 Monitoring of Adverse Events (e.g., stinging, hyperemia) a2->a3

Caption: A generalized experimental workflow for clinical trials assessing mydriasis reversal agents.

Key Methodological Components:

  • Study Design: Most studies employ a randomized, double-masked, placebo-controlled design to minimize bias. A crossover design may also be used, where each subject receives all treatments in a random order.[4]

  • Subject Population: Typically, healthy adult volunteers with no pre-existing ocular pathologies are recruited.

  • Mydriasis Induction: A standardized concentration and volume of tropicamide (e.g., one drop of 0.5% or 1% solution) is instilled in one or both eyes.

  • Intervention: After achieving maximal mydriasis (typically 30-45 minutes post-instillation), the investigational miotic agent or placebo is administered.

  • Efficacy Measures: The primary efficacy endpoint is the change in pupil diameter from the mydriatic baseline over time. This is measured using a pupillometer at specified intervals. Secondary endpoints may include the time to return to baseline pupil size and changes in visual acuity and accommodation.

  • Safety and Tolerability: Adverse events such as ocular discomfort (stinging, burning), conjunctival hyperemia (redness), and changes in intraocular pressure are monitored and recorded throughout the study.

Signaling Pathways of Mydriasis and Miosis

The dilation and constriction of the pupil are controlled by the interplay of the sympathetic and parasympathetic nervous systems on the iris muscles.

G cluster_tropicamide Tropicamide's Mechanism of Action (Mydriasis) cluster_dapiprazole Dapiprazole's Mechanism of Action (Miosis) Tropicamide Tropicamide M3_Receptor Muscarinic M3 Receptor (Iris Sphincter Muscle) Tropicamide->M3_Receptor Antagonist Relaxation Relaxation of Iris Sphincter Muscle M3_Receptor->Relaxation Blocks Acetylcholine (B1216132) Binding Mydriasis Pupil Dilation (Mydriasis) Relaxation->Mydriasis Dapiprazole Dapiprazole Alpha1_Receptor Alpha-1 Adrenergic Receptor (Iris Dilator Muscle) Dapiprazole->Alpha1_Receptor Antagonist Inhibition Inhibition of Iris Dilator Muscle Contraction Alpha1_Receptor->Inhibition Blocks Norepinephrine (B1679862) Binding Miosis Pupil Constriction (Miosis) Inhibition->Miosis

Caption: Signaling pathways of tropicamide-induced mydriasis and dapiprazole-induced miosis.

Tropicamide-Induced Mydriasis:

Tropicamide is a non-selective muscarinic receptor antagonist.[1][7][8] It primarily acts on the M3 muscarinic receptors located on the iris sphincter muscle.[1][8] By blocking the binding of acetylcholine to these receptors, tropicamide prevents the contraction of the sphincter muscle, leading to its relaxation and subsequent dilation of the pupil (mydriasis).[2][3]

Dapiprazole-Induced Miosis:

Dapiprazole functions as an alpha-1 adrenergic receptor antagonist.[9][10] These receptors are predominantly found on the iris dilator muscle. By blocking the binding of norepinephrine to the alpha-1 receptors, dapiprazole inhibits the contraction of the dilator muscle.[9] This allows the opposing iris sphincter muscle (if not blocked by an agent like tropicamide) to constrict the pupil, resulting in miosis. When used to reverse tropicamide-induced mydriasis, dapiprazole's action on the dilator muscle counteracts the paralysis of the sphincter muscle, contributing to a faster return to a smaller pupil size.

Discussion and Conclusion

The available data suggests that dapiprazole is partially effective in reversing tropicamide-induced mydriasis, demonstrating a measurable reduction in pupil diameter.[4] In contrast, pilocarpine, a muscarinic agonist, appears to have limited efficacy in this context, which is likely due to the competitive antagonism at the muscarinic receptor by tropicamide.[5] The data for brimonidine, an alpha-2 adrenergic agonist, is not directly comparable as the existing studies have not specifically evaluated its efficacy in reversing tropicamide-induced mydriasis.

It is important to note that the degree of mydriasis reversal with dapiprazole may not be complete or as rapid as desired in all cases. The combination of tropicamide with an adrenergic agonist like phenylephrine, a common clinical practice, may further influence the effectiveness of reversal agents. One study has shown that a combination of dapiprazole and pilocarpine can induce miosis significantly faster than either drug alone, suggesting a potential synergistic effect by targeting both the dilator and sphincter muscles.[11]

Further head-to-head clinical trials with robust, standardized methodologies are warranted to provide a more definitive comparison of the efficacy and safety profiles of dapiprazole and other miotic agents in the reversal of tropicamide-induced mydriasis. Such studies should include detailed time-course analyses of pupil diameter, as well as patient-reported outcomes related to visual function and comfort. This will enable clinicians and researchers to make more informed decisions regarding the optimal management of pharmacologically-induced mydriasis.

References

A Comparative Guide to Ophthalmic Alpha-Blockers: Dapiprazole vs. Phentolamine and Thymoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dapiprazole (B1669817) and other alpha-adrenergic blocking agents used in ophthalmic applications, primarily for the reversal of pharmacologically-induced mydriasis. The information is intended to assist researchers and drug development professionals in understanding the comparative efficacy, safety, and mechanisms of action of these compounds.

Executive Summary

Alpha-adrenergic antagonists, or alpha-blockers, are utilized in ophthalmology to counteract the effects of mydriatic agents used during diagnostic eye examinations. By blocking alpha-1 adrenergic receptors on the iris dilator muscle, these drugs induce miosis (pupil constriction), thereby aiding in the patient's recovery from light sensitivity and blurred vision. This guide focuses on a comparative analysis of three such agents: dapiprazole, phentolamine, and thymoxamine. While all three effectively reverse mydriasis, they exhibit differences in their efficacy, onset and duration of action, and side effect profiles. Phentolamine, commercially available as Ryzumvi®, has recent and extensive clinical trial data supporting its use. Dapiprazole, though effective, is no longer commercially available in the United States. Thymoxamine has also been studied for this purpose and is another alternative.

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

The dilation of the pupil (mydriasis) is primarily controlled by the contraction of the iris dilator muscle, which is mediated by alpha-1 adrenergic receptors. Sympathomimetic mydriatic agents, such as phenylephrine (B352888), directly stimulate these receptors, leading to pupil dilation. Parasympatholytic agents, like tropicamide (B1683271), induce mydriasis by blocking the muscarinic receptors on the iris sphincter muscle, allowing the dilator muscle's sympathetic tone to dominate.

Dapiprazole, phentolamine, and thymoxamine are all alpha-adrenergic antagonists.[1][2][3] They competitively block the alpha-1 adrenergic receptors on the iris dilator muscle.[1][2][3] This inhibition prevents the muscle from contracting, leading to pupillary constriction (miosis) and a faster return to baseline pupil size after a dilated eye exam. Phentolamine is a non-selective alpha-1 and alpha-2 adrenergic antagonist.[4][5]

cluster_mydriasis Mydriasis (Pupil Dilation) cluster_miosis Miosis (Pupil Constriction) via Alpha-Blockade Sympathetic Nervous System Sympathetic Nervous System Norepinephrine Norepinephrine Sympathetic Nervous System->Norepinephrine releases Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1 Adrenergic Receptor activates Blocked Receptor Blocked Alpha-1 Receptor Norepinephrine->Blocked Receptor Iris Dilator Muscle Iris Dilator Muscle Alpha-1 Adrenergic Receptor->Iris Dilator Muscle on Pupil Dilation Pupil Dilation Iris Dilator Muscle->Pupil Dilation contraction leads to Alpha-Blocker Dapiprazole, Phentolamine, Thymoxamine Alpha-Blocker->Blocked Receptor blocks Relaxed Muscle Relaxed Iris Dilator Muscle Blocked Receptor->Relaxed Muscle leads to Pupil Constriction Pupil Constriction Relaxed Muscle->Pupil Constriction Screening Screening Baseline Pupil Measurement Baseline Pupil Measurement Screening->Baseline Pupil Measurement Mydriatic Instillation\n(Phenylephrine, Tropicamide, or Combo) Mydriatic Instillation (Phenylephrine, Tropicamide, or Combo) Baseline Pupil Measurement->Mydriatic Instillation\n(Phenylephrine, Tropicamide, or Combo) Wait 1 Hour Wait 1 Hour Mydriatic Instillation\n(Phenylephrine, Tropicamide, or Combo)->Wait 1 Hour Randomization Randomization Wait 1 Hour->Randomization Phentolamine 0.75% Instillation Phentolamine 0.75% Instillation Randomization->Phentolamine 0.75% Instillation Treatment Group Placebo Instillation Placebo Instillation Randomization->Placebo Instillation Control Group Pupil Measurements\n(Multiple Timepoints) Pupil Measurements (Multiple Timepoints) Phentolamine 0.75% Instillation->Pupil Measurements\n(Multiple Timepoints) Placebo Instillation->Pupil Measurements\n(Multiple Timepoints) Safety Assessment Safety Assessment Pupil Measurements\n(Multiple Timepoints)->Safety Assessment Final Analysis Final Analysis Safety Assessment->Final Analysis

References

Dapiprazole's Safety and Efficacy in Human Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety and effectiveness of Dapiprazole (B1669817), an alpha-adrenergic antagonist, primarily used for the reversal of iatrogenically induced mydriasis. The data presented is collated from a variety of human clinical trials and is intended to offer an objective comparison with other miotic agents, supported by experimental data and detailed methodologies.

Executive Summary

Dapiprazole has been demonstrated to be a safe and effective agent for reversing pupillary dilation caused by sympathomimetic (e.g., phenylephrine) and, to a lesser extent, parasympatholytic (e.g., tropicamide) agents.[1][2] Its mechanism of action involves blocking alpha-1 adrenergic receptors on the iris dilator muscle, leading to miosis (pupil constriction).[3] While generally well-tolerated, common side effects include conjunctival injection and burning sensation upon instillation.[3] This guide will delve into the quantitative data from clinical trials, comparing Dapiprazole's performance against other miotics such as Brimonidine (B1667796), Pilocarpine (B147212), and Aceclidine (B1665410), and provide detailed experimental protocols for key studies.

Mechanism of Action

Dapiprazole is a selective alpha-1 adrenergic receptor antagonist.[4] In the eye, the iris dilator muscle is primarily innervated by sympathetic nerves that release norepinephrine, which acts on alpha-1 adrenergic receptors to cause pupillary dilation (mydriasis). By blocking these receptors, Dapiprazole inhibits the action of norepinephrine, allowing the parasympathetically controlled iris sphincter muscle to dominate, resulting in pupillary constriction.

The signaling pathway for alpha-1 adrenergic receptor activation in the iris dilator smooth muscle involves the Gq alpha subunit of the G-protein coupled receptor. This initiates a cascade that leads to muscle contraction. Dapiprazole blocks this initial activation step.

cluster_0 Cell Membrane cluster_1 Intracellular Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Binds to Gq Gq Alpha-1 Receptor->Gq Activates Dapiprazole Dapiprazole Dapiprazole->Alpha-1 Receptor Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Releases from ER PKC PKC DAG->PKC Activates Contraction Contraction Ca2+->Contraction PKC->Contraction

Dapiprazole's Mechanism of Action

Comparative Efficacy in Mydriasis Reversal

The primary measure of efficacy for Dapiprazole is the extent and speed of pupil diameter reduction after pharmacologically induced mydriasis.

Dapiprazole vs. Brimonidine

A randomized, prospective study involving 19 healthy volunteers directly compared the miotic effects of Dapiprazole 0.5% and Brimonidine Tartrate 0.2%.[1] The results indicated that while both agents effectively reduced pupil size under scotopic conditions, Brimonidine had a slightly stronger effect.

Time PointMedian Pupil Width Reduction (mm) - Brimonidine 0.2%Median Pupil Width Reduction (mm) - Dapiprazole 0.5%
20 minutes1.40.9
40 minutesMaximum effect reached and sustainedMaximum effect reached and sustained
Data from a study by Keskek et al. (2005)[1]
Dapiprazole vs. Placebo

In a study with 50 subjects who received tropicamide (B1683271) 1% and phenylephrine (B352888) 2.5% to induce mydriasis, Dapiprazole 0.5% eye drops were shown to be significantly more effective than a control eye in reducing pupil size.[5]

Data on Other Miotics

While direct head-to-head trials with Dapiprazole are limited, data from separate studies on other miotics can provide context for their relative efficacy.

  • Pilocarpine: A 2% pilocarpine solution has been shown to reduce pupil diameter from a mean of 2.96 mm to 2.38 mm in a normal population.[6] In another study on patients with primary angle-closure glaucoma and normal subjects, 2% pilocarpine induced a mean pupil diameter decrease of 1.47 mm and 2.32 mm, respectively.[7]

  • Aceclidine: In a phase 2 clinical trial, aceclidine alone and in combination with brimonidine demonstrated a significant improvement in near vision, which is correlated with its miotic effect. At 3 hours, 73% of patients receiving aceclidine alone and 64% receiving the combination therapy achieved a three-line or greater improvement in near vision.[8] A phase 3 trial of 1.75% aceclidine (LNZ100) showed that 71% of participants achieved a ≥3-line improvement in near visual acuity at 30 minutes and 3 hours.[4]

Safety and Tolerability Profile

Dapiprazole is generally considered safe for topical ophthalmic use. The most frequently reported adverse reactions are localized to the eye and are typically transient.

Adverse ReactionApproximate Frequency
Conjunctival Injection>80% (lasting ~20 minutes)
Burning on Instillation~50%
Ptosis10% - 40%
Lid Erythema10% - 40%
Lid Edema10% - 40%
Chemosis10% - 40%
Itching10% - 40%
Punctate Keratitis10% - 40%
Corneal Edema10% - 40%
Browache10% - 40%
Photophobia10% - 40%
Headaches10% - 40%
Dryness of Eyes<10%
Tearing<10%
Blurring of Vision<10%
Data from controlled studies as per prescribing information.[3]

In a comparative study with Brimonidine, no side effects were associated with either treatment.[9] However, another study comparing Aceclidine, Brimonidine, and Dapiprazole noted that Dapiprazole produced many side effects including hyperemia and burning, causing significant discomfort for many patients.[8]

Experimental Protocols

Dapiprazole vs. Brimonidine Comparative Study

Screening Screening Randomization Randomization Screening->Randomization 19 Healthy Volunteers Intervention Intervention Randomization->Intervention Intraindividual Comparison (One eye gets Dapiprazole, the other Brimonidine) Pupil Measurement Pupil Measurement Intervention->Pupil Measurement Dapiprazole 0.5% vs. Brimonidine 0.2% Data Analysis Data Analysis Pupil Measurement->Data Analysis Measurements at 20, 40, 60, 180 mins under Scotopic, Low Mesopic, High Mesopic conditions

Workflow for Dapiprazole vs. Brimonidine Study
  • Study Design: Randomized, prospective, intraindividual comparison study.[1]

  • Participants: 19 healthy volunteers with no ocular pathologies.[1]

  • Inclusion Criteria: Healthy individuals with no ocular pathologies.[9]

  • Exclusion Criteria: Not explicitly detailed in the abstract.

  • Intervention: One eye of each participant received Dapiprazole HCl 5 mg/mL (0.5%), and the other eye received Brimonidine Tartrate 2 mg/mL (0.2%).[9]

  • Methodology:

    • Pupil size was measured using an infrared pupillometer.

    • Measurements were taken under three different illumination levels: scotopic (0.03 lux), low mesopic (0.82 lux), and high mesopic (6.4 lux).

    • Measurements were recorded before and at 20, 40, 60, and 180 minutes after drug application.[9]

  • Outcome Measures: The primary outcome was the intraindividual difference in the change of pupillary diameter between the two agents.[9]

  • Statistical Analysis: A p-value of <0.05 was considered statistically significant.[9]

Dapiprazole vs. Placebo for Mydriasis Reversal
  • Study Design: Randomized controlled trial.[5]

  • Participants: 50 subjects.[5]

  • Inclusion/Exclusion Criteria: Not detailed in the abstract.

  • Intervention: After inducing mydriasis with tropicamide 1% and phenylephrine 2.5%, one eye received Dapiprazole 0.5% eye drops, and the other served as a control.[5]

  • Methodology: The decrease in pupil size was measured and compared between the Dapiprazole-treated eye and the control eye.[5]

  • Outcome Measures: The significant difference in the decrease in pupil size between the treated and control eye.[5]

Conclusion

Dapiprazole is a well-established and effective option for the reversal of pharmacologically induced mydriasis, particularly that caused by adrenergic agents like phenylephrine. Its safety profile is favorable, with most adverse effects being mild and transient. When compared to Brimonidine, another miotic agent, Dapiprazole shows a slightly less potent effect in reducing pupil size under scotopic conditions. While direct, comprehensive comparative data against other miotics like pilocarpine and aceclidine from a single study is lacking, the available evidence suggests that these agents may offer different efficacy and side-effect profiles. The choice of agent may, therefore, depend on the specific clinical scenario, the desired speed and extent of miosis, and the patient's tolerance to potential side effects. Further head-to-head clinical trials would be beneficial to provide a more definitive comparative assessment of these miotic agents.

References

A Comparative Pharmacokinetic Analysis of Dapiprazole, Pilocarpine, and Moxisylyte

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacokinetic profiles of three drugs utilized in ophthalmic applications: Dapiprazole (B1669817), Pilocarpine (B147212), and Moxisylyte (B1676771). The information presented is intended for researchers, scientists, and professionals in drug development, offering a concise overview supported by experimental data and methodologies.

Overview of Compounds

  • Dapiprazole : An alpha-1 adrenergic blocking agent, primarily used topically to reverse iatrogenically induced mydriasis (pupil dilation) following eye examinations.[1][2][3] Its action is targeted at the iris dilator muscle.[2][4]

  • Pilocarpine : A muscarinic receptor agonist that mimics the effects of acetylcholine (B1216132).[5][6] It is a long-established therapy for reducing intraocular pressure in glaucoma and is also used to manage xerostomia (dry mouth).[5][7]

  • Moxisylyte (Thymoxamine) : A competitive alpha-1 adrenergic antagonist used to reverse mydriasis and treat peripheral vascular disorders.[1][8][9][10] It functions as a prodrug, rapidly converting to its active metabolite.[8][11]

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Dapiprazole, Pilocarpine, and Moxisylyte. Significant variations exist based on the route of administration.

ParameterDapiprazolePilocarpineMoxisylyte
Route of Admin. Topical (Ophthalmic)OralTopical (Ophthalmic)
Tmax (Time to Peak) Not applicable; acts locally.0.85 - 1.25 hours[12][13]0.5 - 1 hour[14]
Cmax (Peak Conc.) Not applicable; negligible systemic absorption.[4][15]15 ng/mL (5 mg dose); 41 ng/mL (10 mg dose)[12][13]~3.7 ng/mL (4% solution, steady state)[14]
Bioavailability Negligible[4][15]Well-absorbed[5]Low systemic bioavailability[14]
Elimination Half-Life (t½) Not applicable0.76 - 1.35 hours[12][13]~2.5 hours (plasma, after topical admin)[14]
Metabolism Acts locally in ocular tissue.Hydrolysis by plasma esterases (to pilocarpic acid); CYP2A6-mediated hydroxylation.[13][16][17]Acts locally in ocular tissue.
Major Metabolites Not applicablePilocarpic acid, 3-hydroxypilocarpine (inactive)[13][16]Not applicable
Route of Elimination Not applicablePredominantly renal (urine)[13][18]Not applicable
Protein Binding Not availableNegligible[13]Not available
Volume of Distribution (Vd) Not applicable~3 L/kg (IV admin)[17]Not applicable

Mechanism of Action and Signaling Pathways

The therapeutic effects of these drugs are dictated by their distinct interactions with the autonomic nervous system receptors.

Dapiprazole and Moxisylyte (Alpha-1 Adrenergic Antagonism)

Both Dapiprazole and Moxisylyte act as competitive antagonists at alpha-1 adrenergic receptors located on the iris dilator muscle (a smooth muscle).[2][4][8] By blocking norepinephrine (B1679862) from binding, they prevent the muscle from contracting, leading to miosis (pupil constriction).[2][9]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell (Iris Dilator) NE Norepinephrine (NE) NE_released NE NE->NE_released Release Receptor Alpha-1 Adrenergic Receptor NE_released->Receptor Binds Contraction Muscle Contraction (Mydriasis) Receptor->Contraction Activates Blocker Dapiprazole or Moxisylyte Blocker->Receptor Blocks

Caption: Alpha-1 adrenergic receptor antagonism by Dapiprazole and Moxisylyte.

Pilocarpine (Muscarinic Acetylcholine Agonism)

Pilocarpine is a direct-acting agonist of muscarinic acetylcholine receptors, with a strong affinity for the M3 subtype.[6][19] In the eye, it stimulates the ciliary muscle, which increases the outflow of aqueous humor to lower intraocular pressure.[19][20] Its action on the iris sphincter muscle causes miosis. The primary signaling pathway involves the Gq protein and phospholipase C.[19]

cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Pilo Pilocarpine M3R M3 Muscarinic Receptor Pilo->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release Response Cellular Response (e.g., Muscle Contraction) DAG->Response Ca->Response

Caption: Pilocarpine's signaling pathway via the M3 muscarinic receptor.

Experimental Protocols

Methodologies for pharmacokinetic analysis vary depending on the drug and its primary route of administration.

General Workflow for Ocular Pharmacokinetic Studies

Preclinical evaluation of topically administered drugs like Dapiprazole and Pilocarpine often relies on animal models, such as rabbits, due to the invasive nature of sample collection.[21][22]

cluster_0 Experimental Phases Dosing Drug Administration (e.g., Topical Instillation in Rabbit Eye) Sampling Sample Collection (Aqueous Humor, Iris-Ciliary Body, Plasma at Timed Intervals) Dosing->Sampling Analysis Bioanalysis (e.g., HPLC or LC-MS/MS to Quantify Drug Concentration) Sampling->Analysis Modeling Pharmacokinetic Modeling (Calculate Cmax, t½, AUC, etc.) Analysis->Modeling

Caption: Generalized experimental workflow for an ocular pharmacokinetic study.

Protocol Example: Oral Pilocarpine in Humans

A representative study to determine the pharmacokinetics of oral pilocarpine could involve a multiple-dose study in healthy male volunteers.[12]

  • Study Design : Subjects receive a fixed dose (e.g., 5 mg or 10 mg) of oral pilocarpine hydrochloride tablets three times a day for two consecutive days.[12]

  • Sample Collection : Blood samples are collected at predefined intervals following the final dose to capture the absorption, distribution, and elimination phases.

  • Bioanalysis : Plasma concentrations of pilocarpine are quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis : Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.[12]

Protocol Example: Intravenous and Oral Moxisylyte in Humans

The pharmacokinetics of moxisylyte and its metabolites have been investigated in healthy volunteers using an open, randomized, crossover design.[23]

  • Study Design : A cohort of healthy volunteers receives moxisylyte via both intravenous infusion and oral administration in different study periods, allowing for the determination of absolute bioavailability.[23]

  • Sample Collection : Plasma and urine samples are collected over a specified period (e.g., 24 hours) after each administration.[23]

  • Bioanalysis : Concentrations of moxisylyte's metabolites (unconjugated DAM, conjugated DAM, and MDAM) are measured using a specific HPLC method with fluorescence detection.[24][23]

  • Data Analysis : Concentration-time profiles are generated to determine key pharmacokinetic parameters, including elimination half-lives and the total amount of metabolites excreted in the urine.[23]

Protocol Considerations for Dapiprazole

Given that Dapiprazole's systemic absorption is negligible after topical application, pharmacokinetic studies focus on its local distribution and effect.[15]

  • Study Design : Studies are typically conducted in animal models (e.g., rabbits).[15] Following topical instillation of a Dapiprazole solution, animals are euthanized at various time points.

  • Sample Collection : Ocular tissues such as the cornea, aqueous humor, iris, and ciliary body are dissected and collected.[15] Plasma samples are also taken to confirm the lack of systemic absorption.[15]

  • Bioanalysis : Drug concentrations within the collected tissues are determined to understand the rate and extent of ocular penetration and distribution.

  • Data Analysis : The analysis focuses on the tissue concentration ratios to identify target sites and confirm high local drug exposure with minimal systemic impact.[15]

References

Safety Operating Guide

Proper Disposal of Dapiprazole Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for Dapiprazole Hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.

This compound is an alpha-adrenergic blocking agent.[1] While not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, it requires careful handling and disposal in accordance with federal, state, and local regulations.[2] Incineration is the preferred method of disposal.[2]

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[3][4][5]

Summary of Hazard Data:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3]pictogramWarning[3]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[3][4]pictogramWarning[4]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[3][4]pictogramWarning[4]
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[3]pictogramWarning[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's waste management plan.

2. Containerization:

  • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • For liquid waste, use a compatible, sealed container. Ensure the container is appropriately labeled with the chemical name and associated hazards.

  • The use of color-coded containers is a best practice: black for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.

3. Labeling:

  • Label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the date accumulation started.

  • Ensure all components of the waste are listed if it is a mixture.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Keep the container closed except when adding waste.

5. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

  • Provide the EHS department with accurate information about the waste contents.

  • Disposal should be carried out by a licensed professional waste disposal company.[5] The primary method of disposal for pharmaceutical waste is incineration.[6][7]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection for dust.

  • Contain the spill and clean it up using an absorbent material.[4]

  • Collect all cleanup materials in a sealed container and dispose of it as hazardous waste.[4][8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Dapiprazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Dapiprazole Hydrochloride, covering personal protective equipment (PPE), operational plans for handling, and disposal protocols.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

The following personal protective equipment is required when handling this compound:

Personal Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or glasses meeting ANSI Z87.1 standards.[4]Protects against splashes and dust, preventing serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., butyl rubber, neoprene).[3][4]Prevents skin contact and subsequent irritation.[1][2][3]
Body Protection A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][5]Minimizes skin exposure to the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor, acid gas, and HEPA filter is recommended, especially where dust may be generated.[3][6]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][2][3]
Occupational Exposure Limits

Safety data sheets indicate that this compound contains no substances with established occupational exposure limit values.[1][3] Despite this, exposure should be minimized through the use of appropriate engineering controls and personal protective equipment.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following step-by-step guidance outlines the complete workflow for working with this compound.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B C Weighing and Preparation of Solutions B->C Proceed to handling D Conduct Experiment C->D E Decontaminate Work Surfaces D->E Experiment complete F Doff PPE Correctly E->F G Segregate Chemical Waste F->G Proceed to disposal H Dispose of Contaminated Materials G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapiprazole Hydrochloride
Reactant of Route 2
Dapiprazole Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。